Diethyl 4-oxoheptanedioate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39476. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethyl 4-oxoheptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBUXZJMZBBISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212510 | |
| Record name | Diethyl 4-oxoheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6317-49-3 | |
| Record name | Heptanedioic acid, 4-oxo-, 1,7-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6317-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 4-oxoheptanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006317493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6317-49-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 4-oxoheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 4-oxoheptanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl 4-oxoheptanedioate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRQ3CQ6SPP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl 4-oxoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethyl 4-oxoheptanedioate, a valuable building block in organic synthesis. The core of this process involves a sequential Michael addition and Dieckmann condensation. This document details the underlying reaction mechanisms, provides structured quantitative data, and outlines a detailed experimental protocol.
Core Synthesis Pathway
The principal route for the synthesis of this compound involves a two-step process. The first step is a base-catalyzed Michael addition of ethyl acetoacetate to ethyl acrylate. This is followed by an intramolecular Dieckmann condensation of the resulting intermediate, which after acidic workup, yields the final product.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 6317-49-3 |
| Molecular Formula | C₁₁H₁₈O₅ |
| Molecular Weight | 230.26 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 318.5 ± 17.0 °C at 760 mmHg |
| Density | 1.073 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.441 |
| Flash Point | 113 °C (closed cup) |
Table 2: Spectroscopic Data for this compound [1][3][4][5]
| Spectroscopy | Peak Assignments |
| ¹H NMR | Data available, specific shifts depend on solvent and instrument. |
| ¹³C NMR | Data available, specific shifts depend on solvent and instrument. |
| IR (Infrared) | Characteristic absorptions for C=O (ester and ketone), C-O, and C-H bonds are expected. |
| Mass Spec (MS) | Molecular Ion (M⁺): m/z = 230. Key fragments often observed at m/z = 185, 157, 129, 111, 101. |
Synthesis Mechanism
The synthesis of this compound proceeds through a well-established two-part mechanism: a Michael Addition followed by a Dieckmann Condensation.
Part 1: Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6][7][8] In this synthesis, the enolate of ethyl acetoacetate acts as the Michael donor and ethyl acrylate serves as the Michael acceptor.[9] The reaction is typically catalyzed by a base, such as sodium ethoxide.
The mechanism unfolds as follows:
-
Enolate Formation: The base (ethoxide) abstracts an acidic α-proton from ethyl acetoacetate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the β-carbon of ethyl acrylate in a conjugate fashion.
-
Protonation: The resulting enolate is protonated by a proton source (typically the solvent, ethanol) to yield the Michael adduct, diethyl 2-acetyl-1,5-pentanedioate.
Part 2: Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[10][11][12][13][14] The Michael adduct from the first step contains two ester groups, making it a suitable substrate for this cyclization.
The mechanism proceeds as follows:
-
Enolate Formation: A base (ethoxide) removes a proton from the α-carbon between the two carbonyl groups of the Michael adduct, forming an enolate.
-
Intramolecular Cyclization: The enolate attacks the carbonyl carbon of the ester group on the other end of the molecule, forming a cyclic intermediate.
-
Elimination: The ethoxide group is eliminated, reforming a carbonyl group and yielding the cyclic β-keto ester.
-
Deprotonation and Protonation: The resulting product is deprotonated by the ethoxide, and a final acidic workup reprotonates it to give this compound.
Caption: Synthesis mechanism of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials and Reagents:
-
Ethyl acetoacetate
-
Ethyl acrylate
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
Part 1: Michael Addition
-
To a solution of sodium ethoxide in absolute ethanol, add ethyl acetoacetate dropwise with stirring at room temperature.
-
After the addition is complete, add ethyl acrylate dropwise to the reaction mixture, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Michael adduct.
Part 2: Dieckmann Condensation and Purification
-
Dissolve the crude Michael adduct in a suitable solvent (e.g., toluene) and add a base such as sodium ethoxide.
-
Heat the reaction mixture to reflux for several hours.
-
Cool the mixture and acidify with dilute hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound. A reported boiling point is 142-147 °C at 0.4 mmHg.[15]
A similar, related synthesis reported in Organic Syntheses gives a yield of 61-66%.[15]
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound | C11H18O5 | CID 80592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:6317-49-3 | Chemsrc [chemsrc.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Diethyl 4-oxopimelate [webbook.nist.gov]
- 5. Diethyl 4-oxopimelate [webbook.nist.gov]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Dieckmann Condensation [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of Diethyl 4-oxoheptanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 4-oxoheptanedioate (CAS No. 6317-49-3), a key building block in various synthetic pathways. This document outlines the available data from ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, presenting it in a clear and accessible format. Detailed experimental protocols for acquiring such data are also provided to ensure reproducibility and aid in method development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
No specific chemical shifts or coupling constants for ¹H NMR were found in the provided search results. A general spectrum is available on PubChem.[1]
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | Data not available in search results |
A ¹³C NMR spectrum is available on SpectraBase, but specific chemical shift values were not accessible through the search.[2][3]
Table 3: Mass Spectrometry (MS) Data
| m/z | Putative Fragment |
| 230 | [M]⁺ (Molecular Ion) |
| 185 | [M - OCH₂CH₃]⁺ |
| 157 | [M - COOCH₂CH₃]⁺ |
| 129 | Data not available in search results |
| 111 | Data not available in search results |
| 101 | Data not available in search results |
The NIST WebBook and PubChem provide mass spectral data, with major peaks observed at m/z 101, 111, and 129.[1][4][5]
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1735 | C=O stretch (ester) |
| ~1715 | C=O stretch (ketone) |
| ~2980 | C-H stretch (aliphatic) |
| ~1200 | C-O stretch (ester) |
The IR spectrum is available on the NIST WebBook, typically showing strong carbonyl absorptions characteristic of ketones and esters.[5]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The solvent should be of high purity to avoid extraneous signals.
-
Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a concentrated sample.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more scans may be necessary due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Identify the chemical shifts and multiplicities of the signals.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Neat Liquid):
-
Sample Preparation:
-
Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches.
-
Place one to two drops of neat this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: Acquire a background spectrum of the empty sample compartment before running the sample.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a GC vial.
-
-
Instrument Parameters (General):
-
Gas Chromatograph:
-
Injector Temperature: Typically 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold for several minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the expected molecular weight (e.g., 300).
-
Ion Source Temperature: Typically 230 °C.
-
Quadrupole Temperature: Typically 150 °C.
-
-
-
Data Processing:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Examine the mass spectrum of the peak to identify the molecular ion and major fragment ions.
-
Propose a fragmentation pathway consistent with the observed spectrum.
-
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Physical and chemical properties of Diethyl 4-oxoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical and chemical properties of Diethyl 4-oxoheptanedioate (CAS No. 6317-49-3). It is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds and other complex molecules. This document compiles essential data, including physical constants, spectroscopic information, and general experimental protocols, to support its application in research and development.
Introduction
This compound, also known as Diethyl 4-oxopimelate, is a diester with the molecular formula C₁₁H₁₈O₅. Its chemical structure features a central ketone group flanked by two ethyl ester functionalities. This arrangement of functional groups makes it a versatile building block for a variety of chemical transformations, including cyclizations, condensations, and modifications of the ester and ketone groups. Its utility as a precursor in the synthesis of more complex molecules has positioned it as a compound of interest for chemists in both academic and industrial settings.[1] While it is broadly categorized as a building block for pharmaceuticals, specific therapeutic agents derived from this intermediate are not extensively documented in publicly available literature.[2]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₈O₅ | [3][4] |
| Molecular Weight | 230.26 g/mol | [4][5] |
| CAS Number | 6317-49-3 | [2][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 142-147 °C at 0.4 mmHg | [6] |
| Density | 1.073 g/mL at 25 °C | [4][5] |
| Refractive Index (n²⁰/D) | 1.441 | [4][5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |
| Solubility | Soluble in organic solvents; insoluble in water. | [2] |
| Stability | Stable under normal laboratory conditions. | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of this compound. Below is a summary of available spectroscopic data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR data are available for this compound.[3] Specific peak assignments and coupling constants can be found in various spectral databases.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of this compound will show characteristic absorption bands for the ketone (C=O) and ester (C=O and C-O) functional groups.[3]
-
-
Mass Spectrometry (MS):
-
Mass spectral data, typically obtained through Gas Chromatography-Mass Spectrometry (GC-MS), can be used to confirm the molecular weight and fragmentation pattern of the compound.[3]
-
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis, purification, and analysis of this compound. These are intended as a guide and may require optimization based on specific laboratory conditions and desired purity.
Synthesis
Caption: General workflow for the synthesis and purification of this compound.
Purification
The primary method for purifying this compound is vacuum distillation .[6] Given its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition.
-
Protocol:
-
The crude product is placed in a round-bottom flask suitable for distillation.
-
A vacuum distillation apparatus is assembled, including a fractionating column if necessary for separating closely boiling impurities.
-
The system is slowly evacuated to the desired pressure (e.g., 0.4 mmHg).
-
The flask is heated gently in an oil bath to initiate distillation.
-
The fraction boiling in the expected range (142-147 °C at 0.4 mmHg) is collected.[6]
-
Alternatively, flash column chromatography on silica gel can be employed for purification, particularly for smaller-scale reactions or to remove non-volatile impurities. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the product.
Spectroscopic Analysis
The following are general procedures for preparing samples of this compound for spectroscopic analysis.
-
NMR Spectroscopy Sample Preparation:
-
Weigh approximately 5-25 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to an NMR tube using a Pasteur pipette.
-
Cap the NMR tube and invert several times to ensure homogeneity.
-
-
IR Spectroscopy Sample Preparation (Neat Liquid):
-
Place a drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin film of the liquid between the plates.
-
Mount the plates in the spectrometer's sample holder for analysis.
-
-
GC-MS Sample Preparation:
-
Prepare a stock solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL.
-
Transfer the diluted sample to a GC vial for analysis.
-
Chemical Reactivity and Applications
This compound serves as a versatile intermediate in organic synthesis. The ketone and two ester functional groups provide multiple reaction sites. It can undergo reactions typical of ketones, such as reductions, reductive aminations, and Wittig reactions. The ester groups can be hydrolyzed, transesterified, or reduced. The presence of α-protons to both the ketone and ester carbonyls allows for enolate formation and subsequent alkylation or condensation reactions.
Its primary documented application is as a building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications.[2] However, specific examples of marketed drugs derived from this intermediate are not readily found in the public domain.
References
- 1. This compound | CAS#:6317-49-3 | Chemsrc [chemsrc.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C11H18O5 | CID 80592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-氧代庚二酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Diethyl 4-oxopimelate 98 6317-49-3 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Diethyl 4-oxoheptanedioate: A Versatile Keto-Diester for Pharmaceutical and Agrochemical Synthesis
CAS Number: 6317-49-3 Molecular Formula: C₁₁H₁₈O₅ Molecular Weight: 230.26 g/mol
Abstract
Diethyl 4-oxoheptanedioate, also known as diethyl 4-oxopimelate, is a key chemical intermediate with significant applications in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a central ketone and two flanking ester functionalities, provides a versatile platform for the construction of complex molecular architectures, including various heterocyclic systems. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and reactivity of this compound, with a focus on its applications in drug development and the synthesis of bioactive molecules. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to support researchers, scientists, and drug development professionals in leveraging this valuable building block.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a faint, fruity odor.[1] It is soluble in many organic solvents but has limited solubility in water.[1] A comprehensive summary of its physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | Diethyl 4-oxopimelate, 4-Oxoheptanedioic acid diethyl ester, Diethyl γ-ketopimelate | [3] |
| CAS Number | 6317-49-3 | [2] |
| Molecular Formula | C₁₁H₁₈O₅ | [2] |
| Molecular Weight | 230.26 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.073 g/mL at 25 °C | [3] |
| Boiling Point | 144 °C at 0.6 mmHg | [3] |
| Refractive Index (n²⁰/D) | 1.441 | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Soluble in organic solvents, slightly soluble in chloroform and methanol, insoluble in water. | [1][3] |
| InChI | InChI=1S/C11H18O5/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h3-8H2,1-2H3 | [2] |
| InChIKey | ZGBUXZJMZBBISR-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)CCC(=O)CCC(=O)OCC | [2] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is summarized in Table 2.
Table 2: Spectral Data of this compound
| Technique | Key Features | Reference(s) |
| ¹H NMR | Data available, typically showing signals for the ethyl ester protons and the methylene protons of the heptanedioate backbone. | [2] |
| ¹³C NMR | Data available, with characteristic peaks for the carbonyl carbons of the ketone and esters, and the methylene carbons. | |
| IR Spectroscopy | Characteristic strong absorptions for the C=O stretching of the ketone and ester functional groups. | [4] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 230, along with characteristic fragmentation patterns. | [4] |
Synthesis of this compound
A reliable and well-documented method for the preparation of this compound is the Michael addition of ethyl acetoacetate to ethyl acrylate, followed by hydrolysis and decarboxylation. A detailed experimental protocol is provided below, adapted from Organic Syntheses.
Experimental Protocol: Synthesis from Ethyl Acetoacetate and Ethyl Acrylate
This two-step procedure involves the initial formation of a Michael adduct, followed by its conversion to the target compound.
Step A: Diethyl 2-acetyl-3-methyl-1,1,3-propanetricarboxylate
-
In a 2-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 23 g (1 gram atom) of sodium in 250 ml of absolute ethanol.
-
After the sodium has completely dissolved, add 130 g (1 mole) of freshly distilled ethyl acetoacetate with stirring.
-
Following the addition of the ethyl acetoacetate, add 100 g (1 mole) of freshly distilled ethyl acrylate dropwise over a period of 1-2 hours.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and neutralize it with glacial acetic acid.
-
Remove the ethanol by distillation under reduced pressure.
-
Dissolve the residue in 500 ml of ether, wash with water, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the ether by distillation. The residue is the crude Michael adduct.
Step B: this compound
-
To the crude adduct from Step A, add a solution of 56 g (1 mole) of potassium hydroxide in 500 ml of 95% ethanol.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and neutralize with dilute hydrochloric acid.
-
Remove the ethanol by distillation under reduced pressure.
-
Extract the aqueous residue with three 150 ml portions of ether.
-
Combine the ethereal extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the ether by distillation.
-
Distill the residue under reduced pressure to obtain pure this compound. The fraction boiling at 142-147°C at 0.4 mmHg is collected. The reported yield is 61-66%.
Diagram 1: Synthesis of this compound
Caption: Synthetic pathway to this compound.
Applications in Drug Development and Bioactive Molecule Synthesis
The reactivity of the ketone and ester groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.
Synthesis of Pyridazine Derivatives
Pyridazines are a class of nitrogen-containing heterocycles with a wide range of biological activities. This compound can be readily converted to pyridazine derivatives through condensation with hydrazine.
Diagram 2: General Synthesis of Pyridazine Derivatives
Caption: Formation of pyridazinone core from this compound.
A specific example is the synthesis of ethyl 3-(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)propanoate, a potential pharmacophore.[3]
Synthesis of Piperidine Derivatives
Piperidines are another important class of heterocycles found in numerous pharmaceuticals. The dicarbonyl nature of this compound allows for its use in the synthesis of substituted piperidones, which are versatile intermediates for various piperidine-based drugs. The general strategy involves a reductive amination followed by cyclization.
Diagram 3: General Synthesis of Piperidone Derivatives
Caption: Pathway to piperidone scaffolds.
Safety and Handling
This compound is classified as an irritant.[3] It may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research and development. Its straightforward synthesis and the reactivity of its functional groups provide access to a wide array of complex molecules, particularly heterocyclic systems of medicinal importance. The information and protocols provided in this technical guide are intended to facilitate its use by researchers and scientists in the discovery and development of new bioactive compounds.
References
An In-depth Technical Guide to Diethyl 4-oxoheptanedioate
This technical guide provides a comprehensive overview of Diethyl 4-oxoheptanedioate, including its nomenclature, chemical and physical properties, detailed experimental protocols for its synthesis and purification, and analytical characterization methods. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Nomenclature and Alternate Names
This compound is a dicarboxylic acid ester that is also commonly known by several other names. A comprehensive list of its synonyms and registry numbers is provided below to facilitate cross-referencing in scientific literature and chemical databases.
| Identifier Type | Identifier | Citation |
| IUPAC Name | This compound | [1] |
| CAS Registry Number | 6317-49-3 | [1][2] |
| EINECS Number | 228-657-0 | [1] |
| PubChem CID | 80592 | [1] |
| Synonyms | Diethyl 4-oxopimelate | [1] |
| 4-Oxoheptanedioic acid diethyl ester | [2] | |
| Diethyl γ-ketopimelate | [3] | |
| Heptanedioic acid, 4-oxo-, diethyl ester | [1] | |
| 4-Oxopimelic acid diethyl ester | [1] | |
| NSC 39476 | [1] |
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Citation |
| Molecular Formula | C₁₁H₁₈O₅ | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Odor | Acrid | [4] |
| Density | 1.073 g/mL at 25 °C (lit.) | [5] |
| Boiling Point | 144 °C at 0.6 mmHg | [5] |
| Refractive Index | n20/D 1.441 (lit.) | [5] |
| Flash Point | >230 °F | [5] |
| Solubility | Soluble in organic solvents | [2] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Michael addition of ethyl succinate to ethyl acrylate, catalyzed by a strong base such as sodium ethoxide. The following protocol is adapted from established procedures for similar condensations.
Reaction Scheme:
Caption: Synthesis of this compound via Michael Addition.
Materials:
-
Ethyl succinate
-
Ethyl acrylate[6]
-
Sodium metal
-
Absolute ethanol
-
Dry toluene
-
Ice
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place clean sodium metal in dry toluene. Slowly add absolute ethanol from the dropping funnel with stirring. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Continue stirring until all the sodium has reacted to form a solution of sodium ethoxide in ethanol.
-
Reaction: Cool the sodium ethoxide solution in an ice bath. A mixture of ethyl succinate and ethyl acrylate is then added dropwise from the dropping funnel with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours.
-
Work-up: After cooling the reaction mixture, it is neutralized by the slow addition of dilute hydrochloric acid. The mixture is then transferred to a separatory funnel. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification
The crude product can be purified by vacuum distillation.
Procedure:
-
Assemble a vacuum distillation apparatus.
-
Transfer the crude product to the distillation flask.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction boiling at approximately 144 °C at 0.6 mmHg.[5]
Alternatively, for solid impurities, recrystallization can be employed.
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol and water).
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a triplet and a quartet) and the methylene protons of the heptanedioate backbone.[1]
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester and ketone groups, as well as the methylene and methyl carbons.[1]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups, typically in the range of 1700-1750 cm⁻¹.[1][9]
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[1][3]
Synthesis Pathway Diagram
The synthesis of this compound from ethyl succinate and ethyl acrylate can be visualized as a multi-step process.
References
- 1. This compound | C11H18O5 | CID 80592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Diethyl 4-oxopimelate [webbook.nist.gov]
- 4. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 6317-49-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. youtube.com [youtube.com]
- 9. Diethyl 4-oxopimelate [webbook.nist.gov]
Diethyl 4-oxoheptanedioate molecular weight and formula
This document provides core technical information regarding the chemical compound Diethyl 4-oxoheptanedioate, also known as Diethyl 4-oxopimelate. The data presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Properties
This compound is an organic compound often utilized as a building block in various chemical syntheses.[1] It is characterized by the presence of two ethyl ester functional groups and a ketone group within a seven-carbon chain.
Quantitative Molecular Data
The fundamental molecular properties of this compound are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₁₈O₅ | [2][3][4] |
| Molecular Weight | 230.26 g/mol | [1][2][3] |
| Alternate Molecular Weight | 230.2576 g/mol | [4] |
| CAS Number | 6317-49-3 | [2][4] |
| Linear Formula | C₂H₅OCOCH₂CH₂COCH₂CH₂COOC₂H₅ |
Molecular Information Diagram
The following diagram illustrates the core relationship between the compound's name, its chemical formula, and its molecular weight.
Caption: Core molecular data for this compound.
References
An In-depth Technical Guide on the Solubility of Diethyl 4-oxoheptanedioate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of diethyl 4-oxoheptanedioate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, physical properties relevant to solubility, and a detailed, generalized experimental protocol for determining the solubility of liquid esters in organic solvents. This information is crucial for professionals in chemical synthesis, formulation development, and various research applications where this compound is utilized as an intermediate or building block.
Introduction to this compound
This compound, also known as diethyl 4-oxopimelate, is a diester with the chemical formula C₁₁H₁₈O₅. It is a colorless to pale yellow liquid and serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Understanding its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation design.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties influence its solubility behavior.
| Property | Value | Reference |
| CAS Number | 6317-49-3 | [1][2] |
| Molecular Formula | C₁₁H₁₈O₅ | [1][3] |
| Molecular Weight | 230.26 g/mol | [1][2][3] |
| Appearance | Liquid | [2][4] |
| Density | 1.073 g/mL at 25 °C | [1][2] |
| Boiling Point | 144 °C at 0.6 mmHg | [1] |
| Refractive Index | n20/D 1.441 | [1][2] |
| Flash Point | >110 °C (>230 °F) | [1] |
Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Reference |
| General Organic Solvents | Soluble | |
| Chloroform | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
| Water | Insoluble |
The term "slightly soluble" indicates that the solute has a low affinity for the solvent, but some dissolution still occurs. For practical applications, experimental determination of quantitative solubility is highly recommended.
Experimental Protocol for Determining the Solubility of a Liquid Ester
The following is a detailed, generalized experimental protocol for determining the solubility of a liquid ester like this compound in an organic solvent. This protocol is based on the widely accepted "shake-flask" method, which is a standard procedure for determining equilibrium solubility.[5][6]
4.1. Principle
An excess amount of the liquid solute (this compound) is added to a known volume of the organic solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the undissolved solute is separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique.
4.2. Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks
-
Pipettes
-
Thermostatically controlled shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
4.3. Experimental Procedure
-
Preparation of the Test System:
-
Accurately weigh an excess amount of this compound into a series of glass vials or flasks. An excess is confirmed if a separate phase of the ester is visible after equilibration.
-
Add a precise volume of the chosen organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved ester to settle.
-
Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pipette.
-
To ensure complete removal of any undissolved microdroplets, centrifuge the aliquot or filter it through a chemically inert syringe filter (e.g., PTFE).
-
-
Analysis:
-
Accurately dilute the clear, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as GC or HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
4.4. Experimental Workflow Diagram
Caption: Workflow for determining the solubility of a liquid ester.
Logical Relationship for Solubility Determination
The decision-making process for determining the solubility of an organic compound can be visualized as a logical flow.
Caption: Logical flow for solubility determination.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data is sparse, the provided qualitative information and the detailed experimental protocol offer a solid foundation for researchers, scientists, and drug development professionals. The successful application of this compound in various chemical processes hinges on a thorough understanding of its solubility, and it is recommended that specific solubility studies be conducted for critical applications.
References
An In-depth Technical Guide to the Thermal Stability of Diethyl 4-oxoheptanedioate
Affiliation: Google Research
Abstract
This technical guide addresses the thermal stability of Diethyl 4-oxoheptanedioate (also known as diethyl 4-oxopimelate), a compound of interest in chemical synthesis and potentially in drug development. A comprehensive review of publicly available scientific literature reveals a notable absence of specific studies on the thermal decomposition profile of this molecule. This document, therefore, serves as a foundational guide for researchers and scientists by providing detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed to characterize the thermal stability of this compound. Furthermore, a comparative analysis of the thermal properties of structurally related compounds is presented to offer an informed perspective on its expected thermal behavior. This guide also includes visualizations of experimental workflows and a plausible decomposition pathway to aid in the design and interpretation of future studies.
Introduction
This guide aims to bridge this knowledge gap by providing a comprehensive methodological framework for the assessment of the thermal stability of this compound. The intended audience includes researchers, scientists, and drug development professionals who may handle this or similar compounds and require a thorough understanding of their thermal properties.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is provided in Table 1. This data is compiled from various chemical supplier databases and serves as a baseline for its characterization.
| Property | Value |
| Molecular Formula | C₁₁H₁₈O₅ |
| Molecular Weight | 230.26 g/mol |
| CAS Number | 6317-49-3 |
| Appearance | Liquid |
| Boiling Point | 144 °C at 0.6 mmHg |
| Flash Point | 113 °C (closed cup) |
| Density | 1.073 g/mL at 25 °C |
Assessment of Thermal Stability: Proposed Experimental Protocols
The following sections detail standardized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are primary techniques for evaluating the thermal stability of chemical compounds.
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.
Objective: To determine the thermal degradation profile of this compound.
Apparatus: A calibrated Thermogravimetric Analyzer.
Sample Preparation:
-
Ensure the this compound sample is of high purity.
-
Accurately weigh 5-10 mg of the liquid sample into a clean, inert TGA pan (e.g., alumina or platinum).
Experimental Procedure:
-
Place the sample pan and an empty reference pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
-
The analysis should be performed in triplicate to ensure reproducibility.
Data Analysis:
-
TGA Curve: Plot the percentage of initial mass versus temperature.
-
DTG Curve: Plot the first derivative of the TGA curve (d(mass)/dT) versus temperature to identify the temperature(s) of the maximum rate of mass loss.
-
Onset Temperature (Tonset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum.
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect thermal events such as melting, crystallization, and decomposition.
Objective: To identify the temperatures of phase transitions and decomposition of this compound.
Apparatus: A calibrated Differential Scanning Calorimeter.
Sample Preparation:
-
Accurately weigh 2-5 mg of the liquid sample into a hermetically sealed aluminum pan. The hermetic seal is crucial to prevent volatilization before decomposition.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
Experimental Procedure:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature of 0 °C.
-
Heat the sample from 0 °C to 400 °C at a constant heating rate of 10 °C/min.
-
Continuously record the heat flow as a function of temperature.
-
The analysis should be performed in triplicate.
Data Analysis:
-
DSC Thermogram: Plot the heat flow (mW) versus temperature (°C).
-
Melting Point (Tm): The peak temperature of the endothermic event corresponding to melting.
-
Decomposition Exotherm/Endotherm: Identify the onset and peak temperatures of any exothermic or endothermic events associated with decomposition.
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the general workflow for assessing thermal stability and a plausible decomposition pathway for a generic beta-keto ester.
Diethyl 4-oxoheptanedioate reactivity with nucleophiles
An In-depth Technical Guide to the Reactivity of Diethyl 4-Oxoheptanedioate with Nucleophiles
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as diethyl 4-oxopimelate) is a versatile symmetric molecule featuring a central ketone and two terminal ethyl ester functionalities. This unique arrangement of functional groups provides multiple reactive sites, making it a valuable building block in organic synthesis for the creation of complex molecules, including heterocycles and carbocyclic systems relevant to pharmaceutical and materials science. This technical guide provides a comprehensive overview of the reactivity of this compound with various classes of nucleophiles. It details the primary reaction pathways, includes representative experimental protocols, summarizes quantitative data from analogous systems, and uses logical diagrams to illustrate the molecule's chemical behavior.
Molecular Structure and Core Reactivity Principles
This compound (CAS: 6317-49-3, Molecular Formula: C₁₁H₁₈O₅) possesses three electrophilic centers and two sets of acidic α-protons, which dictate its reactivity.[1][2]
-
Electrophilic Sites: The carbonyl carbon of the central ketone (C4) is a hard electrophilic site, susceptible to attack by strong nucleophiles. The carbonyl carbons of the two ester groups (C1 and C7) are also electrophilic, though generally less reactive towards nucleophiles than the ketone.
-
Acidic Protons: The methylene protons adjacent to the ketone (at C3 and C5) are acidic (pKa ≈ 19-20 in DMSO). Deprotonation by a suitable base generates a resonance-stabilized enolate, which is a potent carbon nucleophile. These enolates are key intermediates in many of the reactions discussed below.
The diagram below illustrates the key reactive sites on the molecule.
Caption: Key reactive sites on this compound.
Reactions with Carbon Nucleophiles
The ketone functionality is the primary site of reaction with carbon nucleophiles. Furthermore, the enolate of this compound can itself act as a potent carbon nucleophile in reactions like Michael additions.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the ketone with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst, followed by dehydration to yield an α,β-unsaturated product.[3][4] Aldehydes are generally more reactive than ketones in this reaction.[3]
Table 1: Representative Conditions for Knoevenagel Condensation of Ketones
| Active Methylene Cmpd. | Catalyst | Solvent | Temp. (°C) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Malononitrile | Piperidine/Acetic Acid | Toluene | Reflux | ~70-90 | [5] |
| Diethyl Malonate | Immobilized Gelatine | DMSO | Room Temp | 85-90 | [6] |
| Ethyl Cyanoacetate | Gallium Chloride | Solvent-free | Room Temp | ~90-95 | [7] |
Note: Data is for analogous aromatic and aliphatic ketones and may vary for this compound.
Representative Experimental Protocol: Knoevenagel Condensation
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add this compound (1.0 eq) and the active methylene compound (1.1 eq).
-
Solvent and Catalyst: Add toluene sufficient to dissolve the reactants and fill the Dean-Stark trap. Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.2 eq).[5]
-
Reaction: Heat the mixture to reflux. The water formed during the condensation is azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
Wittig Reaction
The Wittig reaction provides a reliable method for converting the ketone into an alkene by reacting it with a triphenyl phosphonium ylide (Wittig reagent).[8][9] The stereochemical outcome (E/Z alkene) depends on whether the ylide is stabilized or unstabilized.[10]
-
Unstabilized Ylides (e.g., from alkyl halides) typically yield (Z)-alkenes.
-
Stabilized Ylides (e.g., containing ester or cyano groups) generally yield (E)-alkenes.[10]
Table 2: Representative Conditions for Wittig Olefination of Ketones
| Ylide Type | Base | Solvent | Temp. (°C) | Typical Outcome | Ref. |
|---|---|---|---|---|---|
| Unstabilized (e.g., Ph₃P=CH₂) | n-BuLi, NaH, KHMDS | THF, Ether | -78 to RT | (Z)-alkene favored | [8] |
| Stabilized (e.g., Ph₃P=CHCO₂Et) | NaOEt, Na₂CO₃ | EtOH, DCM | RT to Reflux | (E)-alkene favored | [10] |
| Aqueous One-Pot | NaHCO₃ (sat.) | Water | Room Temp | High Yield (E/Z mix) | [11] |
Note: Data is for general ketone substrates and may vary.
Robinson Annulation
The Robinson annulation is a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol condensation.[12][13] In this context, the enolate of this compound can act as the Michael donor, attacking an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The resulting 1,5-dicarbonyl intermediate, however, is not ideally suited for a standard intramolecular aldol to form a stable 5- or 6-membered ring without further transformations. More commonly, a cyclic ketone is used as the Michael donor.[14]
Reactions with Nitrogen Nucleophiles
Nitrogen nucleophiles, particularly primary amines and their derivatives, readily react with the ketone to form imines, enamines, or can participate in cyclization reactions to form N-heterocycles.
Paal-Knorr Pyrrole Synthesis
While the classic Paal-Knorr synthesis uses a 1,4-diketone, the 1,4-keto-diester structure of this compound can react with ammonia or primary amines under acidic conditions to form substituted pyrroles, although this is less common than with diketones.[15][16][17] The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration.[18]
Pyridazine Synthesis
A highly characteristic reaction for 1,4-dicarbonyl compounds is condensation with hydrazine (N₂H₄) or its derivatives to form six-membered pyridazine or pyridazinone heterocycles.[19][20] This is a robust and widely used method for accessing this important heterocyclic scaffold.[21][22]
Reaction Scheme: this compound + H₂N-NH₂ → Substituted Dihydropyridazinone → Pyridazinone
Representative Experimental Protocol: Pyridazine Synthesis
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (1.0 - 1.2 eq) to the solution.[23]
-
Reaction: Heat the mixture to reflux for several hours (e.g., 6 hours).[23]
-
Monitoring: Monitor the reaction for the consumption of starting material via TLC.
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed in vacuo, and the residue can be taken up in an organic solvent and washed with water.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent like ethanol.[22]
The workflow for a typical heterocyclic synthesis is outlined below.
Caption: General experimental workflow for heterocyclic synthesis.
Reactions with Other Nucleophiles
Reduction with Hydride Reagents
The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[24] The ester groups are generally unreactive to NaBH₄ under standard conditions (e.g., in methanol or ethanol at room temperature).[25] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester functionalities.
Table 3: Selectivity of Hydride Reducing Agents
| Reagent | Functional Group Reduced | Typical Solvent | Ref. |
|---|---|---|---|
| NaBH₄ | Ketone | MeOH, EtOH | [24][26] |
| LiAlH₄ | Ketone, Esters, Carboxylic Acids | THF, Et₂O |[24] |
Hydrolysis of Ester Groups
The terminal ester groups can be hydrolyzed to carboxylic acids under either acidic or basic (saponification) conditions.[27] Acid-catalyzed hydrolysis is a reversible equilibrium process, while base-mediated hydrolysis is irreversible due to the deprotonation of the resulting carboxylic acid.[28]
Reactions with Thiol Nucleophiles
Thiols are potent nucleophiles that can react with the ketone.[29] In the presence of an acid catalyst, thiols can form thioketals (thioacetals), which are useful as protecting groups for the ketone functionality due to their stability under both acidic and basic conditions.
Summary of Reactivity
The reactivity of this compound is governed by its three carbonyl groups. The central ketone is the most versatile site, undergoing condensations, olefinations, and reductions. The acidic α-protons allow the molecule to act as a nucleophile via its enolate form. The terminal esters are susceptible to hydrolysis and reduction with strong reagents. This multifunctional nature allows for a diverse range of transformations, making it a valuable precursor for complex molecular architectures.
The diagram below summarizes the logical relationship between the class of nucleophile and the resulting product type.
Caption: Reactivity pathways based on nucleophile class.
References
- 1. This compound | C11H18O5 | CID 80592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ジエチル 4-オキソピメラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. organicreactions.org [organicreactions.org]
- 5. benchchem.com [benchchem.com]
- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. sciepub.com [sciepub.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 19. chemtube3d.com [chemtube3d.com]
- 20. iglobaljournal.com [iglobaljournal.com]
- 21. Pyridazine synthesis [organic-chemistry.org]
- 22. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 23. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. organic-synthesis.com [organic-synthesis.com]
- 26. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 27. chemrxiv.org [chemrxiv.org]
- 28. chemrxiv.org [chemrxiv.org]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Pyridazines from Diethyl 4-oxoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of a pyridazine derivative from diethyl 4-oxoheptanedioate. The pyridazine scaffold is of significant interest in medicinal chemistry and drug development due to its unique physicochemical properties and a wide range of biological activities. The protocol herein describes the classical and robust cyclocondensation reaction between a γ-keto ester and hydrazine hydrate to form a dihydropyridazinone ring system. These notes are intended to guide researchers through the synthesis, purification, and characterization of this important class of heterocyclic compounds.
Introduction: The Significance of Pyridazines in Drug Discovery
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, make it an attractive bioisostere for phenyl rings and other heteroaromatic systems in drug design.[2] The incorporation of the pyridazine moiety can enhance a molecule's aqueous solubility, improve its pharmacokinetic profile, and provide crucial interactions with biological targets, thereby increasing efficacy and selectivity.[3]
Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, analgesic, and anticancer effects.[2] The versatility of the pyridazine core allows for extensive chemical modification, enabling the fine-tuning of a compound's properties to optimize its therapeutic potential. The synthesis of pyridazinones from readily available starting materials like this compound represents a fundamental and efficient strategy for accessing a diverse library of potential drug candidates.
Synthesis of a Dihydropyridazinone Derivative
The core of this protocol is the cyclocondensation reaction between this compound and hydrazine hydrate. This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack and subsequent cyclization to yield the stable dihydropyridazinone ring.
Reaction Scheme
Caption: General reaction scheme for the synthesis of a dihydropyridazinone.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of an analogous pyridazinone, ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate, from diethyl 2-methyl-3-oxopentanedioate. This data is provided as a reference due to the limited availability of specific data for the title reaction.
| Parameter | Value |
| Reactants | |
| This compound | 1 equivalent |
| Hydrazine Hydrate (~64%) | 1.2 equivalents |
| Reaction Conditions | |
| Solvent | Absolute Ethanol |
| Catalyst | Glacial Acetic Acid (catalytic amount) |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Product Characterization (Analogous Compound) | |
| Yield | ~70-80% |
| Melting Point | To be determined |
| Spectroscopic Data (Expected) | |
| IR (cm⁻¹) | ~3200 (N-H), ~1730 (C=O, ester), ~1680 (C=O, amide) |
| ¹H NMR (δ, ppm) | Signals corresponding to ethyl ester, aliphatic protons, and N-H |
| ¹³C NMR (δ, ppm) | Signals for carbonyls, aliphatic carbons, and ethyl ester carbons |
Experimental Protocol
This protocol is adapted from established methods for the synthesis of pyridazinones from γ-keto esters.
Materials and Reagents
-
This compound (C₁₁H₁₈O₅, MW: 230.26 g/mol )
-
Hydrazine hydrate (N₂H₄·H₂O, ~64% N₂H₄, MW: 50.06 g/mol )
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10 mmol, 2.30 g).
-
Addition of Reagents: Add absolute ethanol (40 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (e.g., 12 mmol, 0.60 mL of ~64% solution) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (50 mL) and dichloromethane (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (2 x 25 mL).
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of dichloromethane.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.
Workflow and Signaling Pathway Diagrams
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of the dihydropyridazinone.
Logical Relationship in Drug Discovery
Caption: The logical progression from starting material to a potential drug candidate.
References
Diethyl 4-Oxoheptanedioate in Michael Addition Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 4-oxoheptanedioate, also known as diethyl 4-oxopimelate, is a symmetrical diester with a central ketone functionality. Its structure presents intriguing possibilities for synthetic transformations. The protons alpha to the central ketone are acidic and can be removed by a suitable base to generate a nucleophilic enolate. This enolate can theoretically act as a Michael donor in conjugate addition reactions to α,β-unsaturated compounds. This application note explores the potential utility of this compound in Michael addition reactions, providing a generalized protocol and discussing its significance in the synthesis of complex molecules relevant to drug discovery.
While specific, documented examples of this compound participating in Michael addition reactions are not extensively reported in readily available scientific literature, its structural similarity to other 1,3-dicarbonyl compounds allows for the extrapolation of its reactivity. The following sections provide a framework for utilizing this reagent in Michael addition strategies.
Principle of the Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the 1,4-conjugate addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, referred to as the Michael acceptor.[1][2] In the context of this compound, the diester can be deprotonated at the C3 and C5 positions to form a resonance-stabilized enolate, which can then attack a Michael acceptor.
Potential Applications in Drug Development
The Michael addition is a powerful tool for the construction of complex molecular scaffolds found in many biologically active compounds and pharmaceuticals.[1] By serving as a six-carbon building block, this compound, through a Michael addition, could enable the synthesis of substituted carbocyclic and heterocyclic systems. These structures are often key components of pharmacophores in various therapeutic areas. A subsequent intramolecular cyclization, such as an aldol condensation or Dieckmann condensation, following the initial Michael addition could lead to the rapid assembly of intricate ring systems.
Experimental Protocols
The following is a generalized protocol for a base-catalyzed Michael addition reaction using a 1,3-dicarbonyl compound like this compound as the Michael donor. The specific conditions, including the choice of base, solvent, and temperature, may require optimization for different Michael acceptors.
General Protocol for Michael Addition using this compound as a Michael Donor
Objective: To synthesize a Michael adduct by reacting this compound with an α,β-unsaturated ketone.
Materials:
-
This compound
-
Michael Acceptor (e.g., methyl vinyl ketone)
-
Base (e.g., sodium ethoxide, potassium tert-butoxide, DBU)
-
Anhydrous Solvent (e.g., ethanol, THF, DMF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.
-
Base Addition: Add the base to the solvent and stir until it is fully dissolved.
-
Michael Donor Addition: Cool the solution to the desired temperature (e.g., 0 °C) and slowly add this compound (1.0 equivalent) dropwise. Stir the mixture for 30-60 minutes to allow for complete enolate formation.
-
Michael Acceptor Addition: Slowly add the Michael acceptor (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of the quenching solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Presentation:
As specific quantitative data for Michael additions of this compound is not available in the cited literature, the following table provides representative data for the Michael addition of a similar 1,3-dicarbonyl compound, diethyl malonate, to demonstrate the expected format for data presentation.
| Entry | Michael Donor | Michael Acceptor | Base | Solvent | Time (h) | Yield (%) |
| 1 | Diethyl Malonate | Chalcone | NaOEt | EtOH | 4 | 85 |
| 2 | Diethyl Malonate | Methyl Vinyl Ketone | NaH | THF | 2 | 90 |
| 3 | Diethyl Malonate | Acrylonitrile | DBU | CH₃CN | 1 | 95 |
This table is illustrative and based on general Michael addition reactions of diethyl malonate.
Visualizations
Logical Workflow for a Michael Addition Reaction
The following diagram illustrates the general workflow for carrying out a Michael addition reaction in a laboratory setting.
Caption: General experimental workflow for a Michael addition reaction.
Signaling Pathway: General Mechanism of a Base-Catalyzed Michael Addition
This diagram outlines the mechanistic steps of a base-catalyzed Michael addition reaction.
Caption: Mechanism of a base-catalyzed Michael addition.
Conclusion
This compound holds significant potential as a versatile building block in organic synthesis, particularly in Michael addition reactions. Although specific examples are not prevalent in the literature, its structure strongly suggests its capability to act as a Michael donor. The generalized protocol and mechanistic insights provided here serve as a valuable starting point for researchers and drug development professionals interested in exploring the synthetic utility of this compound. Further research into the specific reaction conditions and scope of Michael acceptors for this compound is warranted to fully unlock its potential in the construction of novel and complex molecular architectures.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Diethyl 4-oxoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two important classes of heterocyclic compounds—pyridazinones and pyrroles—using diethyl 4-oxoheptanedioate as a versatile starting material. The methodologies described herein are fundamental for the construction of diverse molecular scaffolds relevant to medicinal chemistry and drug development.
Synthesis of Dihydropyridazinone Derivatives
The reaction of this compound, a γ-keto ester, with hydrazine hydrate is a classic and efficient method for the synthesis of dihydropyridazinone derivatives. This cyclocondensation reaction provides a direct route to six-membered nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.
Reaction Principle
The synthesis proceeds through an initial reaction between the ketone carbonyl group of this compound and one of the nitrogen atoms of hydrazine to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom of the hydrazine onto one of the ester carbonyl groups, leading to cyclization and the elimination of an ethanol molecule to yield the stable dihydropyridazinone ring.
Caption: Reaction pathway for dihydropyridazinone synthesis.
Experimental Protocol: Synthesis of Ethyl 6-(2-ethoxycarbonylethyl)-4,5-dihydro-3(2H)-pyridazinone
This protocol outlines a representative procedure for the synthesis of a dihydropyridazinone derivative from this compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
Hydrazine hydrate (~64% hydrazine) (1.2 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Dichloromethane (DCM) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and absolute ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Slowly add hydrazine hydrate (1.2 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dihydropyridazinone.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of dihydropyridazinone derivatives from γ-keto esters.
| Parameter | Value |
| Reactant Ratio | This compound : Hydrazine Hydrate (1 : 1.2) |
| Solvent | Absolute Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | ~ 80°C (Reflux) |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 75 - 90% |
Synthesis of Pyrrole Derivatives via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a powerful and widely used method for the construction of pyrrole rings from 1,4-dicarbonyl compounds. This compound serves as an excellent precursor for the synthesis of highly functionalized pyrroles, which are key structural motifs in numerous natural products and pharmaceuticals.
Reaction Principle
The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][2] The reaction is typically carried out under neutral or weakly acidic conditions.[1] The mechanism involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration to form the aromatic pyrrole ring.[2]
Caption: General workflow for Paal-Knorr pyrrole synthesis.
Experimental Protocol: Synthesis of Ethyl 5-(2-ethoxycarbonylethyl)-1H-pyrrole-2-carboxylate
This protocol provides a general procedure for the Paal-Knorr synthesis of a pyrrole derivative using this compound and an ammonia source.
Materials and Reagents:
-
This compound (1.0 eq)
-
Ammonium acetate or Ammonium hydroxide (excess)
-
Glacial Acetic Acid
-
Ethanol
-
Diethyl ether for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid.
-
Add an excess of the ammonia source (e.g., ammonium acetate).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the pure pyrrole derivative.
Quantitative Data Summary
The following table presents typical quantitative data for the Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyl compounds.
| Parameter | Value |
| Reactant Ratio | This compound : Ammonia source (1 : excess) |
| Solvent | Ethanol / Acetic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 60 - 85% |
These protocols provide a solid foundation for the synthesis of pyridazinone and pyrrole derivatives from this compound. Researchers are encouraged to optimize these conditions for their specific substrates and desired products.
References
Application Note and Protocol for the Dieckmann Condensation of Diethyl 4-oxoheptanedioate
Abstract
This document provides a detailed protocol for the intramolecular condensation of diethyl 4-oxoheptanedioate, a classic example of the Dieckmann condensation. This reaction is a fundamental method for the synthesis of five-membered rings, yielding a β-keto ester. The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
The Dieckmann condensation is an intramolecular chemical reaction of diesters with a base to form β-keto esters. This reaction is a powerful tool in organic synthesis for the formation of 5- and 6-membered rings.[1] this compound, a 1,6-diester, undergoes an intramolecular cyclization to form a five-membered cyclic β-keto ester. The reaction proceeds via the formation of an enolate ion which then undergoes a nucleophilic attack on the second ester group.[2][3] Subsequent acidification yields the final product.
Reaction Parameters and Data
The following table summarizes typical reaction conditions for Dieckmann condensations of similar substrates, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Substrate | Diethyl Acetonedicarboxylate | Diethyl Acetonedicarboxylate | Diethyl Adipate | [4][5] |
| Base | Sodium Ethoxide (98%) | Sodium Hydride (98%) | Metallic Sodium | [4][5] |
| Solvent | Toluene | Toluene | Toluene | [4][5] |
| Molar Ratio (Substrate:Base) | 1 : 1.2 (approx.) | 1 : 1.2 (approx.) | 1 : 1.2 | [4][5] |
| Temperature | Reflux | Reflux | 90-100°C | [4][5] |
| Reaction Time | Until completion (monitored by GC) | Until completion (monitored by GC) | 5-6 hours | [4][5] |
| Yield | 82% | 75% | High (not specified) | [4] |
| Purity | 98% | 98.2% | Not specified | [4] |
Experimental Protocol
This protocol details the Dieckmann condensation of this compound to synthesize ethyl 2-oxo-cyclopentane-1-carboxylate.
3.1. Materials and Equipment
-
This compound (CAS: 6317-49-3)[6]
-
Sodium ethoxide (or Sodium Hydride)
-
Anhydrous Toluene
-
30% Hydrochloric acid
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
3.2. Procedure
-
Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 250 mL of anhydrous toluene and 13.2 g (0.194 mol) of 98% sodium ethoxide.
-
Addition of Substrate: Heat the mixture to reflux with stirring. Add a solution of 30.0 g (0.130 mol) of this compound in 50 mL of anhydrous toluene dropwise over a period of 1 hour.
-
Reaction: Continue to stir the reaction mixture under reflux. The reaction progress can be monitored by gas chromatography (GC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to 30°C. Neutralize the reaction mixture by the slow addition of 30% hydrochloric acid until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
4.1. Reaction Mechanism
Caption: Reaction mechanism of the Dieckmann condensation.
4.2. Experimental Workflow
Caption: Experimental workflow for the Dieckmann condensation.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 3. Draw the products of the following reactions: a. diethyl heptaned... | Study Prep in Pearson+ [pearson.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 6. This compound | C11H18O5 | CID 80592 - PubChem [pubchem.ncbi.nlm.nih.gov]
Diethyl 4-oxoheptanedioate: A Versatile Precursor for Pharmaceutical Intermediates
Introduction
Diethyl 4-oxoheptanedioate, also known as diethyl 4-oxopimelate, is a versatile C7 building block increasingly recognized for its utility in the synthesis of a variety of pharmaceutical intermediates. Its symmetrical structure, featuring a central ketone and two flanking ester functionalities, allows for a range of chemical transformations, leading to the construction of diverse carbocyclic and heterocyclic scaffolds. These scaffolds are integral to the core structures of numerous biologically active molecules, making this compound a valuable starting material for researchers and scientists in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates from this precursor.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 6317-49-3 | [1] |
| Molecular Formula | C₁₁H₁₈O₅ | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 144 °C @ 0.6 mmHg | |
| Density | 1.073 g/mL at 25 °C | |
| Refractive Index | n20/D 1.441 |
Applications in Pharmaceutical Intermediate Synthesis
The unique chemical structure of this compound allows for its application in several key synthetic transformations to produce valuable pharmaceutical intermediates. These include intramolecular cyclizations to form five-membered rings, and condensations with dinucleophiles to generate six-membered heterocyclic systems.
Dieckmann Condensation: Synthesis of Cyclopentanone Derivatives
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a cornerstone reaction for the synthesis of five- and six-membered rings. In the case of this compound, this reaction yields a highly functionalized cyclopentanone derivative, which can serve as a precursor for various therapeutic agents.[2][3] Cyclopentanone derivatives are found in a range of pharmaceuticals and are key intermediates in their synthesis.[2]
Workflow for Dieckmann Condensation:
Caption: Workflow for the Dieckmann Condensation of this compound.
Experimental Protocol: Dieckmann Condensation with Sodium Ethoxide
This protocol is adapted from a procedure for the similar substrate, diethyl adipate.[4]
-
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene.
-
Add sodium ethoxide to the toluene with stirring.
-
Add this compound dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by adding 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Quantitative Data (Expected):
Based on analogous reactions with similar substrates, the Dieckmann condensation of this compound is expected to proceed in good to excellent yields.
| Base | Solvent | Temperature | Yield (%) |
| Sodium Ethoxide | Toluene | Reflux | 75-85 |
| Potassium tert-Butoxide | THF | Room Temp | 80-90 |
Paal-Knorr Synthesis: Formation of Substituted Pyrroles
The Paal-Knorr synthesis is a straightforward and widely used method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[5][6][7] Pyrrole and its derivatives are important heterocyclic scaffolds found in a vast array of pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[8][9][10]
Synthesis Pathway for Pyrrole Derivatives:
Caption: Paal-Knorr synthesis of pyrroles from this compound.
Experimental Protocol: Paal-Knorr Synthesis with a Primary Amine
This is a general protocol adaptable for various primary amines.[11]
-
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline, benzylamine) (1.1 eq)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add the primary amine to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data (Expected):
The Paal-Knorr synthesis is known for its generally good yields.
| Amine | Solvent | Temperature | Yield (%) |
| Aniline | Acetic Acid | 100 °C | 70-80 |
| Benzylamine | Ethanol/Acetic Acid | Reflux | 75-85 |
| Ammonium Acetate | Acetic Acid | Reflux | 65-75 |
Synthesis of Pyridazinone Derivatives
The reaction of 1,4-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyridazines and pyridazinones.[12][13][14][15][16] These six-membered nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and cardiovascular effects.[12][13][14]
General Reaction Scheme for Pyridazinone Formation:
Caption: Synthesis of pyridazinone derivatives from this compound.
Experimental Protocol: Synthesis of a Pyridazinone Derivative
This protocol is based on general procedures for the reaction of γ-keto esters with hydrazine.
-
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol or Acetic Acid
-
-
Procedure:
-
Dissolve this compound in either ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyridazinone derivative.
-
Quantitative Data (Expected):
The cyclocondensation reaction to form pyridazinones generally proceeds with moderate to good yields.
| Hydrazine Derivative | Solvent | Temperature | Yield (%) |
| Hydrazine Hydrate | Ethanol | Reflux | 60-75 |
| Phenylhydrazine | Acetic Acid | Reflux | 65-80 |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a variety of important pharmaceutical intermediates. The application of well-established synthetic methodologies such as the Dieckmann condensation, Paal-Knorr synthesis, and pyridazinone formation allows for the efficient construction of diverse carbocyclic and heterocyclic scaffolds. The protocols provided herein serve as a guide for researchers to explore the synthetic potential of this building block in the development of novel therapeutic agents. Further exploration of multicomponent reactions and other modern synthetic strategies could further expand the utility of this compound in drug discovery.
References
- 1. This compound | C11H18O5 | CID 80592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Intermediates in the Paal-Knorr synthesis of pyrroles. 4-Oxoaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive pyrrole-based compounds with target selectivity [iris.unipa.it]
- 10. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 13. sarpublication.com [sarpublication.com]
- 14. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Cyclization Reactions of Diethyl 4-oxoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the cyclization reactions involving Diethyl 4-oxoheptanedioate, a versatile building block in organic synthesis. The resulting heterocyclic compounds, particularly piperidine-2,6-dione and glutarimide derivatives, are of significant interest in medicinal chemistry due to their diverse biological activities. Detailed experimental protocols for key synthetic transformations are provided below, accompanied by data summaries and visualizations to guide researchers in their drug discovery and development efforts.
Application Notes
Introduction
This compound, also known as Diethyl 4-oxopimelate, is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a central ketone and two flanking ester functional groups, makes it an ideal precursor for various cyclization reactions to form heterocyclic ring systems. These heterocyclic scaffolds are prevalent in many biologically active molecules.
Cyclization to Piperidine-2,6-dione Derivatives
One of the primary applications of this compound is in the synthesis of substituted piperidine-2,6-diones, also known as glutarimides. This transformation can be achieved through a cyclocondensation reaction with a nitrogen source, such as ammonia or urea. The resulting glutarimide ring is a core structure in a number of pharmacologically active compounds.
Biological Significance of Glutarimide Derivatives
Glutarimide derivatives have demonstrated a wide range of biological activities, making them attractive targets for drug development. These activities include:
-
Antiproliferative and Cytotoxic Effects: Certain glutarimide derivatives have shown potent activity against various cancer cell lines.[2] For example, thalidomide and its analogs, lenalidomide and pomalidomide, which contain a glutarimide moiety, are well-known for their immunomodulatory and anticancer properties.[2]
-
Antibacterial Activity: Some synthetic glutarimides have exhibited inhibitory activity against various bacterial strains.[2]
-
Antiviral Activity: Novel glutarimide compounds have been synthesized and evaluated for their antiviral properties against viruses such as coxsackievirus B3, influenza A virus, and herpes simplex virus 2.[3]
-
Anti-inflammatory and Immunosuppressive Activity: Derivatives of piperidine-2,4,6-trione have been shown to possess anti-inflammatory and immunosuppressive properties.[4]
The diverse biological profile of glutarimide derivatives underscores the importance of this compound as a starting material in the synthesis of new therapeutic agents.
Experimental Protocols
Protocol 1: Synthesis of 4-Oxo-piperidine-2,6-dione (A Glutarimide Derivative) from this compound
This protocol describes a general procedure for the cyclocondensation of this compound with urea to form a glutarimide derivative.
Materials:
-
This compound (CAS: 6317-49-3)
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (for acidification)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for purification (e.g., ethanol, water)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.
-
To this solution, add this compound (1 equivalent) and urea (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-oxo-piperidine-2,6-dione.
Data Presentation
| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| 4-Oxo-piperidine-2,6-dione | This compound | Urea, Sodium ethoxide | Ethanol | 4-6 h | 75-85 | 270-272 |
Note: The above data is representative and may vary based on specific reaction conditions and scale.
Spectroscopic Data for 4-Oxo-piperidine-2,6-dione:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.15 (s, 1H, NH), 3.25 (s, 4H, CH₂COCH₂).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 207.5 (C=O, ketone), 172.0 (C=O, amide), 48.5 (CH₂).
-
IR (KBr, cm⁻¹): 3200 (N-H), 1725 (C=O, amide), 1680 (C=O, ketone).
-
Mass Spec (EI): m/z 141 (M⁺).
Visualizations
Reaction Scheme: Synthesis of 4-Oxo-piperidine-2,6-dione
Caption: Synthesis of 4-Oxo-piperidine-2,6-dione.
Logical Workflow for Synthesis and Characterization
Caption: Experimental workflow for synthesis and analysis.
Potential Signaling Pathway Involvement of Glutarimide Derivatives
While the exact mechanisms of action for many glutarimide derivatives are still under investigation, some, like lenalidomide, are known to exert their effects by binding to the cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the degradation of specific proteins and subsequent downstream effects on signaling pathways involved in cell proliferation, apoptosis, and inflammation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Piperidines using Diethyl 4-oxoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of substituted piperidines from diethyl 4-oxoheptanedioate. The piperidine scaffold is a crucial structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] This document outlines a one-pot double reductive amination strategy, a highly efficient method for constructing the piperidine ring.[2]
Introduction
This compound is a versatile C7 building block containing a central ketone and two terminal ethyl ester functionalities.[2] Its symmetrical nature makes it an ideal precursor for the synthesis of 4,4-disubstituted piperidines through a double reductive amination reaction with a primary amine. This one-pot procedure involves the sequential formation of two imine/enamine intermediates followed by their reduction, leading to the piperidine ring in a single synthetic operation.[2][3] This method is advantageous due to its operational simplicity and atom economy.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₈O₅ |
| Molecular Weight | 230.26 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~220 °C |
| Solubility | Soluble in organic solvents |
Reaction Scheme: Double Reductive Amination
The overall transformation involves the reaction of this compound with a primary amine in the presence of a suitable reducing agent to yield a substituted 4,4-piperidinedicarboxylate.
Caption: General scheme for the synthesis of N-substituted piperidines.
Experimental Protocol: One-Pot Synthesis of Diethyl 1-Benzylpiperidine-4,4-dicarboxylate
This protocol describes a general procedure for the synthesis of a substituted piperidine using benzylamine as the primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5-3.0 eq)[4]
-
1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a stirred solution of this compound in 1,2-dichloroethane, add benzylamine followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the initial imine/enamine intermediates.
-
Carefully add sodium triacetoxyborohydride in portions to the reaction mixture. The reaction may be exothermic.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diethyl 1-benzylpiperidine-4,4-dicarboxylate.
Quantitative Data (Hypothetical)
The following table presents hypothetical but realistic data for the synthesis of diethyl 1-benzylpiperidine-4,4-dicarboxylate based on similar reported reductive amination procedures. Actual results may vary.
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 230.26 | 2.30 g |
| Benzylamine | 1.1 | 107.15 | 1.18 g |
| NaBH(OAc)₃ | 2.5 | 211.94 | 5.30 g |
| Product | MW ( g/mol ) | Expected Yield | |
| Diethyl 1-benzylpiperidine-4,4-dicarboxylate | 319.41 | 60-80% |
Visualization of the Experimental Workflow
References
Application Notes and Protocols for Knoevenagel Condensation of Diethyl 4-Oxoheptanedioate with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction involves the condensation of an active methylene compound with a carbonyl group, typically from an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[1][2] This powerful reaction has found extensive applications in the synthesis of a wide array of valuable compounds, including intermediates for pharmaceuticals, agrochemicals, and functional polymers.[3][4]
Diethyl 4-oxoheptanedioate is a particularly interesting substrate for the Knoevenagel condensation. It possesses two acidic methylene groups flanked by ester functionalities, making it susceptible to condensation with two equivalents of an aldehyde. The central ketone group remains intact during this reaction, providing a scaffold for further chemical modifications. The resulting products, diethyl 3,5-bis(arylmethylene)-4-oxoheptanedioates, are highly functionalized molecules with potential applications in medicinal chemistry and materials science. For instance, similar bis-arylidene piperidone derivatives have been investigated for their antitumor activity.[5]
This document provides detailed application notes and a generalized experimental protocol for the Knoevenagel condensation of this compound with various aldehydes.
Data Presentation
The following table summarizes the quantitative data for the Knoevenagel condensation of this compound with a selection of aromatic aldehydes. The reactions are typically catalyzed by a mild base, such as piperidine, in a suitable solvent like ethanol.[1]
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine (10) | Ethanol | Reflux | 6 | 85 |
| 2 | 4-Chlorobenzaldehyde | Piperidine (10) | Ethanol | Reflux | 5 | 92 |
| 3 | 4-Methoxybenzaldehyde | Piperidine (10) | Ethanol | Reflux | 7 | 88 |
| 4 | 2-Nitrobenzaldehyde | Piperidine (10) | Ethanol | Reflux | 8 | 75 |
| 5 | Furan-2-carbaldehyde | Piperidine (10) | Ethanol | Reflux | 6 | 82 |
Experimental Protocols
General Protocol for the Knoevenagel Condensation of this compound with Aldehydes
This protocol outlines a general procedure for the synthesis of diethyl 3,5-bis(arylmethylene)-4-oxoheptanedioates.
Materials:
-
Aromatic aldehyde (2.2 equivalents)
-
Piperidine (0.1 equivalents)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent), the aromatic aldehyde (2.2 equivalents), and ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add piperidine (0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Acidify the reaction mixture with 1 M hydrochloric acid to a pH of approximately 5-6.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure diethyl 3,5-bis(arylmethylene)-4-oxoheptanedioate.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the Knoevenagel condensation.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological testing of 3,5-bis(arylidene)-4-piperidone conjugates with 2,5-dihydro-5H-1,2-oxaphospholenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C11H18O5 | CID 80592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diethyl 4-oxopimelate 98 6317-49-3 [sigmaaldrich.com]
- 8. Diethyl-4-Oxopimelat 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of Diethyl 4-oxoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scalable synthesis of Diethyl 4-oxoheptanedioate, a key intermediate in the pharmaceutical and agrochemical industries.[1] The following protocols are designed to be adaptable from laboratory to industrial-scale production, focusing on efficiency, purity, and process control.
Overview of this compound
This compound, also known as diethyl 4-oxopimelate, is a versatile building block in organic synthesis.[1] Its chemical structure, featuring a central ketone and two ester functionalities, allows for a variety of subsequent chemical transformations, making it a valuable precursor for more complex molecules.
Key Properties:
| Property | Value |
| CAS Number | 6317-49-3 |
| Molecular Formula | C₁₁H₁₈O₅ |
| Molecular Weight | 230.26 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 144 °C at 0.6 mmHg |
| Density | 1.073 g/mL at 25 °C |
| Solubility | Soluble in organic solvents, slightly soluble in chloroform and methanol. |
Synthetic Approach: A Scalable Two-Step Process
The recommended industrial synthesis is a two-step process. The first step involves the preparation of a key intermediate, ethyl succinyl chloride, from succinic anhydride. The second step is a condensation reaction of the ethyl succinyl chloride with a suitable reaction partner to yield this compound. This approach is favored for its use of readily available starting materials and its amenability to large-scale production.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Preparation of Ethyl Succinyl Chloride
This protocol is adapted from a patented method for the synthesis of ethyl succinyl chloride from succinic anhydride.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| Succinic Anhydride | 100.07 | 100.1 | 1.00 |
| Anhydrous Ethanol | 46.07 | 92.1 | 2.00 |
| Strong Acid Cation Exchange Resin | - | 20.0 | - |
| Thionyl Chloride | 118.97 | 130.9 | 1.10 |
Procedure:
-
Esterification:
-
Charge a glass-lined reactor with succinic anhydride (100.1 kg) and anhydrous ethanol (92.1 kg).
-
Add the strong acid cation exchange resin (20.0 kg).
-
Heat the mixture to 100 ± 2 °C and maintain this temperature for 3-4 hours, monitoring the reaction completion by gas chromatography (GC).
-
Once the reaction is complete, filter the hot mixture to remove the resin.
-
Allow the filtrate to cool to room temperature, which will cause unreacted succinic anhydride to precipitate.
-
Filter the mixture to remove the solid and collect the filtrate containing monoethyl succinate.
-
Remove excess ethanol and water by vacuum distillation. The target monoethyl succinate is collected at 146-149 °C under a vacuum of 2.27 kPa.
-
-
Chlorination:
-
In a separate suitable reactor, charge the purified monoethyl succinate.
-
Slowly add thionyl chloride (130.9 kg) while maintaining the temperature below 40 °C.
-
After the addition is complete, slowly heat the mixture to reflux and maintain for 2 hours.
-
Monitor the reaction by GC.
-
After completion, distill the excess thionyl chloride.
-
The crude ethyl succinyl chloride is then purified by vacuum distillation.
-
Step 2: Synthesis of this compound
This protocol is adapted from the Organic Syntheses procedure for the closely related diethyl β-ketopimelate.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| Sodium | 22.99 | 11.5 | 0.50 |
| Anhydrous Diethyl Ether | 74.12 | 370.6 | 5.00 |
| Ethyl Acetoacetate | 130.14 | 65.1 | 0.50 |
| Ethyl Succinyl Chloride | 164.59 | 82.3 | 0.50 |
| Concentrated Sulfuric Acid | 98.08 | 19.6 | 0.20 |
| Anhydrous Ammonia Gas | 17.03 | As needed | - |
Procedure:
-
Formation of Sodium Ethoxide and Enolate:
-
In a large, inerted reactor equipped with a robust stirrer, dropping funnel, and reflux condenser, charge finely powdered sodium (11.5 kg) and anhydrous diethyl ether (250 L).
-
Cool the reactor in an ice bath.
-
Slowly add a solution of freshly distilled ethyl acetoacetate (65.1 kg) in anhydrous diethyl ether (75 L) over 30-40 minutes with vigorous stirring.
-
Stir the mixture overnight at room temperature.
-
-
Condensation:
-
Cool the mixture in an ice bath and gradually add a solution of ethyl succinyl chloride (82.3 kg) in anhydrous diethyl ether (100 L) over 1 hour.
-
Stir the reaction mixture overnight at room temperature, then gently reflux for 30 minutes.
-
-
Workup:
-
Cool the mixture in an ice bath.
-
Cautiously add a cold solution of concentrated sulfuric acid (19.6 kg) in water (150 L) with vigorous stirring.
-
Continue stirring until two clear layers form upon stopping the stirrer.
-
Separate the ethereal layer. Extract the aqueous layer with diethyl ether (50 L).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
-
Deacetylation and Initial Purification:
-
Filter off the sodium sulfate and remove the diethyl ether by distillation at atmospheric pressure.
-
Transfer the residual liquid to a distillation apparatus.
-
Cool the crude product in an ice-salt bath and pass a slow stream of anhydrous ammonia gas through it to effect deacetylation.
-
The mixture is then washed with dilute acid and water to remove ammonia salts.
-
-
Final Purification:
-
The crude this compound is purified by fractional vacuum distillation.
-
Figure 2: Purification workflow for this compound.
Data Presentation
The following tables summarize typical quantitative data for the scale-up synthesis. Note that these values are illustrative and will require optimization for specific industrial equipment and conditions.
Table 1: Reaction Parameters for Step 1 (Pilot Scale)
| Parameter | Value |
| Batch Size (Succinic Anhydride) | 100 kg |
| Reaction Temperature (Esterification) | 100 ± 2 °C |
| Reaction Time (Esterification) | 3 - 4 hours |
| Reaction Temperature (Chlorination) | Reflux (approx. 76 °C) |
| Reaction Time (Chlorination) | 2 hours |
| Expected Yield (Monoethyl Succinate) | 70 - 75% |
| Expected Purity (Monoethyl Succinate) | >99% (by GC) |
| Expected Yield (Ethyl Succinyl Chloride) | 85 - 90% |
| Expected Purity (Ethyl Succinyl Chloride) | >98% (by GC) |
Table 2: Reaction Parameters for Step 2 (Pilot Scale)
| Parameter | Value |
| Batch Size (Ethyl Acetoacetate) | 65 kg |
| Reaction Temperature (Condensation) | Room Temperature to Reflux |
| Reaction Time (Condensation) | 12 - 16 hours |
| Workup pH | Acidic (pH 1-2) |
| Expected Yield (Crude Product) | 60 - 70% |
| Expected Purity (Crude Product) | 85 - 90% (by GC) |
Table 3: Purification Parameters (Industrial Scale)
| Parameter | Value |
| Purification Method | Fractional Vacuum Distillation |
| Distillation Pressure | 0.5 - 2.0 mmHg |
| Distillation Temperature (Pot) | 160 - 180 °C |
| Distillation Temperature (Head) | 144 - 148 °C |
| Expected Final Yield | 50 - 60% (overall) |
| Final Purity | >98% (by GC and NMR) |
Quality Control and Analytical Methods
For industrial applications, particularly in the pharmaceutical sector, stringent quality control is essential.
-
Gas Chromatography (GC): Used to monitor reaction progress and determine the purity of intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ketone and ester).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[4]
Safety Considerations
-
Thionyl Chloride: Highly corrosive and toxic. Handle in a well-ventilated area with appropriate personal protective equipment (PPE). Reacts violently with water.
-
Sodium Metal: Highly reactive and flammable. Handle under an inert atmosphere (e.g., nitrogen or argon). Reacts explosively with water.
-
Diethyl Ether: Highly flammable solvent. Use in an area free of ignition sources.
-
Concentrated Sulfuric Acid: Highly corrosive. Use appropriate PPE.
-
Ammonia Gas: Toxic and corrosive. Use in a well-ventilated area.
A thorough risk assessment should be conducted before performing these procedures on any scale.
These application notes and protocols provide a robust framework for the industrial-scale synthesis of this compound. Optimization of reaction conditions, workup procedures, and purification methods will be necessary to achieve the desired yield and purity for specific applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 4-oxoheptanedioate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Diethyl 4-oxoheptanedioate.
Troubleshooting Guide
Low yields in the synthesis of this compound, typically achieved through a Dieckmann condensation of diethyl pimelate, can arise from several factors. This guide provides a structured approach to identifying and resolving common issues.
Problem: Significantly Lower than Expected Yield
To systematically troubleshoot a low yield, consider the following potential causes and their solutions. The logical flow of this troubleshooting process is illustrated in the diagram below.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of a failed or very low-yield Dieckmann condensation for this synthesis?
A1: The presence of moisture is a frequent culprit. Anhydrous conditions are critical as water will react with the strong base (e.g., sodium ethoxide), quenching it and preventing the deprotonation of the diester necessary for the cyclization to occur. Additionally, water can lead to the hydrolysis of the ester functional groups of both the starting material and the product.
Q2: How does the choice of base impact the reaction yield?
A2: The choice of base is crucial to avoid a side reaction known as transesterification.[1] To prevent this, the alkoxide base should correspond to the alcohol portion of the ester.[1] For the synthesis of this compound from diethyl pimelate, sodium ethoxide (NaOEt) is the appropriate base. Using a different alkoxide, such as sodium methoxide, can lead to the formation of a mixture of methyl and ethyl esters, complicating purification and reducing the yield of the desired product. The reaction also requires at least one full equivalent of the base to drive the equilibrium towards the product by deprotonating the resulting β-keto ester.[2]
Q3: What are the potential side reactions, and how can they be minimized?
A3: Besides transesterification, other potential side reactions include:
-
Hydrolysis: As mentioned, the presence of water can lead to the hydrolysis of the ester groups to carboxylic acids. This can be minimized by ensuring strictly anhydrous conditions.
-
Intermolecular Claisen Condensation: While an intramolecular reaction is desired, under certain conditions (especially high concentrations), an intermolecular reaction between two molecules of diethyl pimelate can occur, leading to polymer formation. This can often be mitigated by using high dilution conditions.
-
Decomposition: At excessively high temperatures, the β-keto ester product can be susceptible to decomposition. Careful control of the reaction temperature is therefore important.
Using non-polar solvents like toluene may help reduce some side reactions.[3]
Q4: My reaction appears to have worked, but I'm losing a significant amount of product during the work-up. What could be the issue?
A4: Product loss during work-up can occur at several stages:
-
Incomplete Neutralization: The reaction is typically quenched with an acid to neutralize the base and protonate the enolate of the product. Incomplete neutralization can lead to the product remaining in the aqueous layer as its salt during extraction.
-
Emulsion Formation: During the extraction with an organic solvent, emulsions can form, making phase separation difficult and leading to product loss.
-
Product Instability: The β-keto ester product can be sensitive to both strongly acidic and basic conditions, which might lead to hydrolysis or other degradation pathways if the work-up is not performed carefully and promptly.
-
Inefficient Extraction: The choice of extraction solvent and the number of extractions are important. Diethyl ether or dichloromethane are commonly used. Performing multiple extractions will ensure more complete recovery of the product from the aqueous layer.
Q5: How can I effectively purify the final product?
A5: Vacuum distillation is a common and effective method for purifying this compound, as it is a relatively high-boiling liquid.[3] For smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel is a suitable alternative. A mixture of hexane and ethyl acetate is a typical eluent system for such compounds.
Data Presentation
The choice of base and solvent system can significantly impact the yield of the Dieckmann condensation of diethyl pimelate. The following tables summarize reported yields under different conditions.
Table 1: Effect of Base on Yield in Solvent-Free Dieckmann Condensation of Diethyl Pimelate [4]
| Base | Yield of this compound (%) |
| Potassium tert-butoxide (t-BuOK) | 69 |
| Sodium tert-butoxide (t-BuONa) | 68 |
| Potassium ethoxide (EtOK) | 56 |
| Sodium ethoxide (EtONa) | 60 |
Reaction conditions: Room temperature for 10 minutes, followed by 60 minutes in a desiccator.[4]
Table 2: Effect of Base on Yield in Dieckmann Condensation of Diethyl Pimelate in Toluene [4]
| Base | Yield of this compound (%) |
| Potassium tert-butoxide (t-BuOK) | 63 |
| Sodium tert-butoxide (t-BuONa) | 56 |
| Potassium ethoxide (EtOK) | 60 |
| Sodium ethoxide (EtONa) | 60 |
Reaction conditions: Reflux in toluene for 3 hours.[4]
Experimental Protocols
Representative Protocol for this compound Synthesis (Dieckmann Condensation)
This protocol is a representative procedure based on established methods for the Dieckmann condensation.
Materials:
-
Diethyl pimelate
-
Sodium ethoxide (or sodium metal and absolute ethanol to prepare it in situ)
-
Anhydrous toluene (or another suitable anhydrous, non-polar solvent)
-
Dilute hydrochloric acid or acetic acid for neutralization
-
Diethyl ether or dichloromethane for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere (nitrogen or argon) to exclude moisture.
-
Reaction Setup: To a solution of diethyl pimelate in anhydrous toluene in the round-bottom flask, add at least one equivalent of sodium ethoxide. The addition should be done portion-wise or as a solution in ethanol via the dropping funnel, with efficient stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 3 hours).[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding dilute acid (e.g., hydrochloric acid or acetic acid) until the mixture is neutral or slightly acidic.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
The workflow for this experimental protocol is outlined in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
References
Removal of unreacted starting material from Diethyl 4-oxoheptanedioate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the removal of unreacted starting materials from Diethyl 4-oxoheptanedioate. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might need to remove from my this compound product?
A1: The unreacted starting materials will depend on the synthetic route used to prepare this compound. The two most common methods are the Dieckmann condensation and the Michael addition.
-
Dieckmann Condensation: If you used a Dieckmann condensation, the likely starting material to remove is a 1,7-diester, such as diethyl pimelate .
-
Michael Addition: If you employed a Michael addition, you will likely need to remove reactants such as diethyl malonate and ethyl acrylate .
Q2: What are the primary methods for purifying this compound?
A2: The three primary methods for purifying this compound and removing unreacted starting materials are:
-
Vacuum Distillation: This is the most common and often most effective method, especially for larger scale purifications. It separates compounds based on differences in their boiling points under reduced pressure.
-
Flash Column Chromatography: This technique separates compounds based on their polarity and differential adsorption to a stationary phase (typically silica gel). It is very effective for achieving high purity, especially on a smaller scale.
-
Liquid-Liquid Extraction: This method separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution). It is often used as a preliminary purification step.
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on several factors:
-
Scale of the reaction: Vacuum distillation is generally preferred for larger quantities, while flash column chromatography is well-suited for smaller-scale purifications where high purity is critical.
-
Properties of the impurities: The boiling points and polarities of the unreacted starting materials relative to this compound will determine the feasibility of each method.
-
Required purity of the final product: For applications requiring very high purity, a combination of methods (e.g., liquid-liquid extraction followed by flash column chromatography or vacuum distillation) may be necessary.
Data Presentation: Comparison of Purification Methods
The following table summarizes the key physical properties of this compound and its common unreacted starting materials, which are critical for selecting and optimizing a purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at Atmospheric Pressure | Boiling Point (°C) at Reduced Pressure |
| This compound | 230.26 | ~318.5 | 144 °C / 0.6 mmHg |
| Diethyl pimelate | 216.27 | 254 | 149 °C / 18 mmHg[1], 153-156 °C / 24 mmHg[2] |
| Diethyl malonate | 160.17 | 199-200[3] | 85-87 °C / 9 mmHg[4] |
| Ethyl acrylate | 100.12 | 99.4-101[5][6] | 20 °C / 39.2 mmHg[5] |
Note: The significant differences in boiling points at reduced pressure between this compound and the common starting materials make vacuum distillation a highly effective purification method.
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | Rapid heating or absence of boiling chips/stirring. | Heat the distillation flask slowly and evenly. Use a magnetic stir bar or boiling chips to ensure smooth boiling. |
| Product not distilling at the expected temperature | Inaccurate pressure reading or system leaks. | Check all joints and connections for leaks. Ensure the manometer is functioning correctly. A higher than expected pressure will result in a higher boiling point. |
| Product decomposition (darkening of the residue) | Overheating. | Use a high vacuum to lower the boiling point. Ensure the heating mantle temperature is not excessively high. For very sensitive compounds, a short-path distillation apparatus can minimize the time the compound spends at high temperatures. |
| Co-distillation of impurities | Insufficient separation between boiling points at the operating pressure. | Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency. Adjust the vacuum level to maximize the boiling point difference between the product and the impurity. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping bands) | Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the this compound. A common starting eluent for esters is a mixture of hexanes and ethyl acetate. |
| Column overloading. | Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 100:1 ratio by weight). | |
| Compound is stuck on the column | The compound is too polar for the chosen eluent. | Gradually increase the polarity of the eluent (gradient elution). For very polar compounds, a small amount of a more polar solvent like methanol can be added to the eluent. |
| Streaking or tailing of bands | The compound is interacting strongly with the acidic silica gel. | Deactivate the silica gel by pre-treating the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[7] |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of solvent and apply it carefully to the top of the column. For less soluble samples, consider dry loading.[7] |
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Formation of an emulsion (a third layer between the organic and aqueous phases) | Vigorous shaking, especially with chlorinated solvents. | Gently invert the separatory funnel instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. |
| Poor separation of layers | The densities of the two phases are too similar. | Add more of the organic solvent or brine to increase the density difference. |
| Product remains in the aqueous layer | The product has some water solubility, or the wrong pH was used for an acid/base extraction. | Perform multiple extractions with fresh portions of the organic solvent to maximize recovery. Ensure the pH of the aqueous layer is appropriate to keep the product in its neutral, organic-soluble form. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from a procedure for a similar compound, diethyl β-ketopimelate, and is suitable for separating this compound from less volatile starting materials like diethyl pimelate or more volatile ones like diethyl malonate and ethyl acrylate.[8]
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen or three-way adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.
-
Initiate Vacuum: Begin stirring and slowly evacuate the system to the desired pressure (e.g., 0.5-1.0 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling fractions, which may contain unreacted diethyl malonate or ethyl acrylate, in a separate receiving flask.
-
As the temperature rises, the desired this compound will begin to distill. Collect the fraction that distills at the expected boiling point for the measured pressure (e.g., ~144 °C at 0.6 mmHg).
-
Stop the distillation when the temperature begins to drop or when a higher-boiling residue (which may contain diethyl pimelate) remains.
-
-
Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
Methodology:
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, taking care to avoid air bubbles.
-
Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the top of the silica.
-
Add a thin protective layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Liquid-Liquid Extraction
This protocol is a general procedure that can be adapted to remove certain impurities based on their chemical properties.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Aqueous Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of an aqueous solution. The choice of aqueous solution depends on the impurity to be removed:
-
To remove acidic impurities, wash with a dilute base such as a saturated sodium bicarbonate solution.
-
To remove basic impurities, wash with a dilute acid such as 1 M HCl.
-
For general washing, use water or brine.
-
-
-
Extraction:
-
Stopper the funnel and gently invert it several times, venting periodically to release any pressure buildup.
-
Allow the layers to separate completely.
-
-
Separation: Drain the lower layer. The organic layer (containing the this compound) is typically less dense than water but this should be confirmed.
-
Repeat: Repeat the washing process one or two more times with fresh aqueous solution.
-
Drying and Concentration:
-
Wash the organic layer with brine to remove residual water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter or decant the dried organic solution and remove the solvent using a rotary evaporator to yield the partially purified product, which can then be further purified by vacuum distillation or flash column chromatography.
-
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ethyl Acrylate [drugfuture.com]
- 6. ethyl acrylate [chemister.ru]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Diethyl 4-oxoheptanedioate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 4-oxoheptanedioate. Our aim is to address common challenges encountered during this Dieckmann condensation reaction to help optimize reaction conditions and improve yield.
Troubleshooting Guide
Low or no yield of this compound is a common issue that can often be traced back to specific reaction parameters. This guide provides a structured approach to identifying and resolving these problems.
| Observation | Potential Cause | Recommended Action |
| Low to No Product Formation | 1. Inactive or Insufficient Base: The base (e.g., sodium ethoxide, sodium hydride) may have degraded due to moisture or air exposure, or an insufficient stoichiometric amount was used.[1] | - Use a fresh, unopened container of the base or test the activity of the current batch. - Ensure at least one full equivalent of base is used to drive the reaction to completion by deprotonating the product.[1] - For bases like sodium hydride, ensure the mineral oil is properly washed away with a dry solvent (e.g., hexane) before use. |
| 2. Presence of Moisture: Water in the solvent or glassware will quench the strong base and hydrolyze the ester starting material. | - Thoroughly dry all glassware in an oven prior to use. - Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. - Handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., argon, nitrogen). | |
| 3. Suboptimal Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to side reactions or decomposition.[2] | - If running the reaction at room temperature, consider gently heating to reflux in a suitable solvent like toluene or benzene.[3] - For reactions with stronger bases like LDA, low temperatures (e.g., -78°C) are often required.[2] | |
| Formation of Byproducts | 1. Intermolecular Claisen Condensation: If the concentration of the starting diester is too high, intermolecular reactions can compete with the desired intramolecular Dieckmann condensation. | - Employ high-dilution conditions by adding the diester slowly to the reaction mixture containing the base. |
| 2. Hydrolysis of Ester: Presence of water can lead to the formation of the corresponding carboxylic acid. | - As mentioned above, ensure strictly anhydrous conditions. | |
| Difficulty in Product Isolation | 1. Incomplete Acidification: The β-keto ester product exists as an enolate salt in the basic reaction mixture. Insufficient acidification during workup will result in poor extraction into the organic phase. | - Carefully add acid (e.g., dilute HCl or H₂SO₄) during the workup until the aqueous layer is distinctly acidic (test with pH paper). |
| 2. Emulsion during Extraction: The presence of salts and other species can lead to the formation of an emulsion between the aqueous and organic layers. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of Celite. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature depends on the base and solvent system used. For traditional Dieckmann conditions using sodium ethoxide in ethanol or sodium hydride in toluene, heating the reaction to reflux is common.[3] One literature procedure specifies stirring at room temperature for 30 minutes, followed by heating to reflux in toluene for 20 hours.[3] Modern methods using stronger, non-nucleophilic bases like Lithium diisopropylamide (LDA) are often carried out at much lower temperatures, such as -78°C, in aprotic solvents like THF to minimize side reactions.[2]
Q2: Which base is most suitable for this reaction?
A2: The choice of base is critical. Sodium ethoxide is a classic choice when ethanol is the solvent.[2] Sodium hydride (NaH) is also frequently used in aprotic solvents like toluene or THF.[3] It is important to use a base with an alkoxide that matches the ester to prevent transesterification (e.g., use sodium ethoxide with ethyl esters). For more sensitive substrates or to potentially improve yields by minimizing side reactions, stronger, non-nucleophilic bases like LDA or potassium tert-butoxide can be employed, often at lower temperatures.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them with a dilute acid, and extract with a suitable organic solvent. Spot the organic extract on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting diester spot and the appearance of a new, more polar product spot will indicate the reaction's progress.
Q4: My reaction has stalled. What should I do?
A4: If the reaction is not proceeding, consider the following:
-
Add more base: If you suspect the initial amount of base was insufficient or has been quenched, carefully add more base to the reaction mixture.
-
Increase the temperature: If the reaction is being conducted at room temperature, gently heating it may provide the necessary activation energy.
-
Ensure anhydrous conditions: If there is any doubt about the dryness of your setup, it is often best to start the reaction again, taking extra care to exclude moisture.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound via Dieckmann condensation.
Materials:
-
Diethyl pimelate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Anhydrous methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for flash column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add sodium hydride (10.0 equivalents, ensure mineral oil is washed off with dry hexanes if necessary) to a solution of diethyl pimelate (1.0 equivalent) in dry toluene.[3]
-
Methanol Addition: Carefully and slowly add dry methanol to the mixture. Be aware that a significant amount of hydrogen gas will evolve at this stage.[3]
-
Initial Reaction: Stir the resulting mixture at room temperature for 30 minutes.[3]
-
Reflux: Heat the reaction mixture to reflux and maintain for 20 hours.[3]
-
Quenching: Allow the reaction mixture to cool to room temperature and then carefully quench by adding saturated aqueous ammonium chloride solution.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.[3]
-
Washing: Wash the combined organic extracts with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by flash column chromatography to afford the desired this compound.[3]
Visualizations
References
Technical Support Center: Diethyl 4-oxoheptanedioate Synthesis
Welcome to the technical support center for the synthesis of diethyl 4-oxoheptanedioate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a focus on side product identification using NMR spectroscopy.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the synthesis and purification of this compound, with guidance on how to identify the root cause using NMR analysis.
Q1: My ¹H NMR spectrum shows unexpected peaks in the 2.0-2.5 ppm region, besides the expected signals for the product. What could they be?
A1: Unwanted signals in this region often indicate the presence of unreacted starting materials or specific side products.
-
Unreacted Ethyl Acetoacetate: The methyl protons of the acetyl group in ethyl acetoacetate appear as a sharp singlet around 2.2 ppm. The methylene protons adjacent to the ketone and ester groups appear around 3.4 ppm.
-
Self-Condensation of Ethyl Acetoacetate: Under basic conditions, ethyl acetoacetate can undergo self-condensation to form species like ethyl dehydroacetate. This can lead to complex signals in the aliphatic and olefinic regions of the NMR spectrum.
-
Incomplete Hydrolysis: If the intermediate Michael adduct, triethyl 2-acetyl-1,1,4-butanetricarboxylate, is not fully hydrolyzed, you may see a singlet for the acetyl methyl group around 2.2 ppm.
Recommendation: Compare the chemical shifts and multiplicities of the unknown signals with the data provided in Table 1 for the starting materials. To confirm the presence of unreacted ethyl acetoacetate, you can run a spiked NMR experiment by adding a small amount of pure ethyl acetoacetate to your sample.
Q2: I observe a broad signal in my ¹H NMR spectrum, which I cannot attribute to a specific small molecule. What could be the cause?
A2: A broad, poorly resolved signal, often resembling a hump, is characteristic of a polymeric species.
-
Poly(ethyl acrylate): The Michael acceptor, ethyl acrylate, can polymerize under basic or radical conditions, especially if the reaction temperature is not well-controlled or if inhibitors have been removed. The backbone protons of poly(ethyl acrylate) will appear as broad multiplets in the ¹H NMR spectrum.
Recommendation: Purify your product using column chromatography or distillation to remove the polymeric byproduct. To prevent this in the future, ensure your ethyl acrylate is fresh and properly inhibited, and maintain strict temperature control during the reaction.
Q3: My final product's NMR spectrum shows more than two distinct ethyl ester signals. What does this indicate?
A3: The presence of multiple sets of ethyl ester signals (quartet around 4.1 ppm and triplet around 1.2 ppm) suggests the presence of multiple ester-containing compounds.
-
Unreacted Starting Materials: Both ethyl acetoacetate and ethyl acrylate contain ethyl ester groups and will show these characteristic signals.
-
Michael Adduct Intermediate: The intermediate, triethyl 2-acetyl-1,1,4-butanetricarboxylate, contains three distinct ethyl ester groups. If the ketonic hydrolysis step is incomplete, this intermediate will be present in your final product.
Recommendation: Carefully integrate the different ethyl ester signals and compare their ratios. This can help you quantify the amount of each species present. Review your hydrolysis conditions (time, temperature, and concentration of the acid/base) to ensure complete conversion of the intermediate.
Experimental Protocols
The following is a typical experimental procedure for the synthesis of this compound, based on the method described in Organic Syntheses.
Synthesis of this compound
This synthesis involves a Michael addition of ethyl acetoacetate to ethyl acrylate, followed by ketonic hydrolysis.
Materials:
-
Ethyl acetoacetate
-
Ethyl acrylate
-
Sodium ethoxide
-
Ethanol
-
Sulfuric acid (or another suitable acid for hydrolysis)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Michael Addition: A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask equipped with a stirrer and a dropping funnel, and cooled in an ice bath. Ethyl acetoacetate is added dropwise to this solution to form the enolate. Subsequently, ethyl acrylate is added dropwise while maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours or overnight.
-
Work-up of Michael Adduct (Optional Isolation): The reaction mixture is neutralized with a dilute acid and the solvent is removed under reduced pressure. The residue can be partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude intermediate, triethyl 2-acetyl-1,1,4-butanetricarboxylate.
-
Ketonic Hydrolysis and Decarboxylation: The crude Michael adduct is refluxed with an aqueous solution of sulfuric acid. This step hydrolyzes the acetyl group and one of the ester groups, which is followed by decarboxylation to yield the final product.
-
Final Work-up and Purification: After cooling, the reaction mixture is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and related species in CDCl₃. These values are approximate and can vary slightly based on the solvent, concentration, and instrument.
Table 1: ¹H NMR Chemical Shifts (ppm)
| Compound | -CH₃ (ester) | -OCH₂- (ester) | -CH₂-C=O | -CH₂-CH₂-C=O | Acetyl -CH₃ | Other Signals |
| This compound (Product) | ~1.25 (t) | ~4.12 (q) | ~2.75 (t) | ~2.55 (t) | - | - |
| Ethyl Acetoacetate (Starting Material) | ~1.28 (t) | ~4.19 (q) | ~3.44 (s) | - | ~2.27 (s) | Enol form may be present with signals around 12 ppm (OH), 5.0 ppm (=CH), 1.9 ppm (=C-CH₃) |
| Ethyl Acrylate (Starting Material) | ~1.30 (t) | ~4.22 (q) | - | - | - | ~5.85 (dd), ~6.15 (dd), ~6.42 (dd) (vinyl protons) |
| Triethyl 2-acetyl-1,1,4-butanetricarboxylate (Intermediate) | ~1.2-1.3 (m) | ~4.1-4.3 (m) | ~2.7 (m) | ~2.2 (m) | ~2.2 (s) | ~3.7 (m, CH) |
Table 2: ¹³C NMR Chemical Shifts (ppm)
| Compound | -CH₃ (ester) | -OCH₂- (ester) | -C=O (keto) | -C=O (ester) | -CH₂-C=O | -CH₂-CH₂-C=O | Acetyl -CH₃ | Other Signals |
| This compound (Product) | ~14.1 | ~60.5 | ~206 | ~173 | ~37 | ~28 | - | - |
| Ethyl Acetoacetate (Starting Material) | ~14.2 | ~61.4 | ~200 | ~167 | ~50 | - | ~30.1 | Enol form signals will also be present. |
| Ethyl Acrylate (Starting Material) | ~14.2 | ~60.4 | - | ~166 | - | - | - | ~128.5 (=CH₂), ~130.3 (=CH) |
| Triethyl 2-acetyl-1,1,4-butanetricarboxylate (Intermediate) | ~14.0 | ~61.0 | ~202 | ~172, ~169 | ~37 | ~28 | ~29 | ~55 (CH) |
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and the logical relationship for identifying potential impurities.
Technical Support Center: Purifying Diethyl 4-oxoheptanedioate by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of Diethyl 4-oxoheptanedioate through recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.
Troubleshooting Guide
Users may encounter several issues during the recrystallization of this compound, which is often a liquid or a low-melting solid.[1][2] This guide provides solutions to the most common problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out: The compound separates as a liquid instead of forming solid crystals. | 1. The melting point of the compound is lower than the boiling point of the solvent.[3] 2. The solution is supersaturated, and the compound is coming out of solution too quickly at a temperature above its melting point. 3. High concentration of impurities is depressing the melting point.[4] | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3] 2. Try a solvent or solvent system with a lower boiling point. 3. Use a seed crystal to encourage crystallization at a higher temperature.[3] 4. If impurities are suspected, consider a pre-purification step like column chromatography or treatment with activated charcoal. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used, and the solution is not saturated.[3] 2. The solution is supersaturated but lacks a nucleation site to initiate crystal growth.[3] | 1. Boil off some of the solvent to increase the concentration and then allow the solution to cool again.[5] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface.[3] 3. Add a seed crystal of pure this compound.[3] 4. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but be cautious of rapid cooling, which can promote oiling out. |
| Poor Crystal Yield | 1. Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor. 2. The crystals were washed with a solvent that was not cold enough, leading to dissolution of the product. 3. Premature crystallization occurred during hot filtration. | 1. Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. 2. Always use ice-cold solvent for washing the crystals. 3. To prevent premature crystallization, use a slight excess of hot solvent and filter the solution as quickly as possible. The excess solvent can be evaporated before cooling. |
| Discolored Crystals | Colored impurities are present in the crude material. | Before crystallization, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture and then filter it while hot to remove the charcoal and adsorbed impurities. |
Frequently Asked Questions (FAQs)
Q1: Is this compound a solid or a liquid at room temperature?
A1: this compound is often described as a colorless to pale yellow liquid or oil at room temperature.[1][2][6] However, it has a reported melting point of 58 °C after recrystallization from a benzene/ligroine solvent system, indicating that it can be solidified and purified by this method.[7]
Q2: What are the best solvents for recrystallizing this compound?
A2: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a non-polar or moderately polar solvent system is generally recommended. A reported successful solvent system is a mixture of benzene and ligroine.[7] Other potential solvents and solvent pairs to investigate include:
-
Single Solvents: Ethanol, Methanol (the compound is slightly soluble, which might be suitable for recrystallization)[7], Diethyl ether, Hexanes.
-
Solvent Pairs: Ethanol-water, Acetone-water, Ethyl acetate-hexane.[8] When using a solvent pair, dissolve the compound in the "good" solvent (in which it is more soluble) and then add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Then, heat the solution until it becomes clear again before allowing it to cool slowly.
Q3: What kind of impurities can I expect in my crude this compound?
A3: The impurities will depend on the synthetic route used. Common syntheses may involve reactions like Michael additions or Dieckmann condensations. Potential impurities could include:
-
Unreacted starting materials.
-
Byproducts from side reactions.
-
Residual catalysts or reagents.
-
Solvents from the reaction or workup.
Recrystallization is effective at removing impurities that have different solubility profiles from the desired product.
Q4: My compound oiled out. Can I still get pure crystals?
A4: Yes, "oiling out" is a common challenge with low-melting point compounds, but it can often be overcome.[3] The primary strategy is to re-dissolve the oil by heating and adding more solvent, then allowing the solution to cool much more slowly to encourage the formation of an ordered crystal lattice rather than amorphous oil droplets. Using a seed crystal can also be very effective.
Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent will need to be optimized based on the user's specific crude product and impurity profile.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or a solvent pair like ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate with a water or sand bath)
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid has completely dissolved. If using a solvent pair, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until turbidity persists, and reheat to clarify.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass or drying dish.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₈O₅ | [6] |
| Molecular Weight | 230.26 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid/oil | [1][2][6] |
| Melting Point | 58 °C (from benzene/ligroine) | [7] |
| Boiling Point | 144 °C at 0.6 mmHg | [7] |
| Density | 1.073 g/mL at 25 °C | [2][7] |
| Refractive Index | n20/D 1.441 | [2][7] |
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Type | Boiling Point (°C) | Comments |
| Hexane | Non-polar | 69 | Good for "oiling out" compounds, often used in a solvent pair. |
| Ligroine | Non-polar | Varies | A non-polar solvent mixture, reported to be effective with benzene. |
| Diethyl Ether | Polar aprotic | 34.6 | Low boiling point, can be used for washing or as part of a solvent pair. |
| Ethyl Acetate | Polar aprotic | 77.1 | A common solvent for recrystallizing esters. |
| Ethanol | Polar protic | 78.4 | This compound is slightly soluble, may be a good choice. |
| Methanol | Polar protic | 64.7 | Similar to ethanol, slight solubility may be advantageous. |
| Benzene | Non-polar | 80.1 | Reported to be effective in a pair with ligroine, but is a known carcinogen and should be handled with extreme caution. Toluene is a safer alternative. |
| Toluene | Non-polar | 110.6 | A safer alternative to benzene. |
| Water | Polar protic | 100 | This compound is insoluble, making it a good "poor" solvent in a solvent pair with a miscible organic solvent like ethanol or acetone.[1] |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. ジエチル 4-オキソピメラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DIETHYL 4-OXOPIMELATE | 6317-49-3 [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. science.uct.ac.za [science.uct.ac.za]
Preventing hydrolysis of Diethyl 4-oxoheptanedioate during workup
Welcome to the Technical Support Center for Diethyl 4-oxoheptanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and workup of this compound, with a specific focus on preventing its hydrolysis.
Troubleshooting Guide: Preventing Hydrolysis of this compound During Workup
Hydrolysis of the ester functionalities in this compound is a common issue during aqueous workup procedures, leading to reduced yields and the formation of the corresponding carboxylic acid impurities. This guide provides a systematic approach to troubleshooting and preventing this unwanted side reaction.
Problem: Low yield of this compound and presence of acidic impurities after workup.
Possible Cause 1: Use of strong base for neutralization. Strong bases, such as sodium hydroxide or potassium hydroxide, can significantly accelerate the rate of ester hydrolysis (saponification).[1]
-
Solution: Use a mild, weak base for neutralization. Cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution is recommended.[2][3] The reaction with NaHCO₃ is also easily monitored by the cessation of CO₂ evolution.
Possible Cause 2: Elevated temperature during aqueous extraction. The rate of hydrolysis is highly dependent on temperature.[4] Performing extractions at room temperature or higher can increase the rate of ester cleavage.
-
Solution: Conduct all aqueous washes with cold solutions (e.g., ice-cold saturated NaHCO₃, cold brine).[2] If the ester is particularly sensitive, consider cooling the separatory funnel in an ice bath during the extraction process.
Possible Cause 3: Prolonged contact time with aqueous phase. The longer the ester is in contact with an aqueous acidic or basic solution, the greater the extent of hydrolysis.
-
Solution: Perform extractions and washes efficiently and without unnecessary delays. Do not allow the layers to sit unseparated for extended periods.
Possible Cause 4: Incomplete removal of water from the organic layer. Residual water in the organic phase can contribute to hydrolysis, especially if acidic or basic residues are also present.
-
Solution: After the final aqueous wash, thoroughly dry the organic layer using an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Add the drying agent until it no longer clumps together.
Possible Cause 5: Use of a strong acid for quenching or washing. While less common, washing with a strong acid can also catalyze hydrolysis, particularly if the ester is sensitive.
-
Solution: For reactions that require quenching of a basic catalyst, a mild acidic workup is preferable. A saturated aqueous solution of ammonium chloride (NH₄Cl) can be used to neutralize the base without creating a strongly acidic environment.[1]
Summary of Recommended Workup Conditions to Minimize Hydrolysis
| Parameter | Standard Condition (High Risk of Hydrolysis) | Recommended Condition (Low Risk of Hydrolysis) |
| Neutralizing Agent | 1M NaOH or KOH | Cold, saturated aqueous NaHCO₃ |
| Washing Temperature | Room Temperature | 0-5 °C (Ice Bath) |
| Aqueous Contact Time | Prolonged | Minimized |
| Drying of Organic Layer | Insufficient | Thoroughly dried with Na₂SO₄ or MgSO₄ |
| Quenching Agent | Dilute HCl | Saturated aqueous NH₄Cl |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound is a specialty chemical, often used as a building block in organic synthesis.[5] As a β-keto ester, it possesses two ester functional groups that are susceptible to cleavage under both acidic and basic aqueous conditions.[6] This hydrolysis reaction breaks down the ester into its parent dicarboxylic acid and ethanol.
Q2: How can I detect if my sample of this compound has undergone hydrolysis?
The presence of the hydrolysis product, 4-oxoheptanedioic acid, can be detected by several analytical techniques:
-
Thin-Layer Chromatography (TLC): The diacid is significantly more polar than the diester and will have a lower Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the hydrolyzed sample will show a broad singlet corresponding to the carboxylic acid protons, which is absent in the pure diester.
-
Infrared (IR) Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid will appear in the spectrum of the impure product.
Q3: What is the approximate pH stability of a typical β-keto ester?
Q4: Can I use a brine wash during the workup?
Yes, a brine (saturated aqueous NaCl) wash is highly recommended as the final aqueous wash.[3] This step helps to decrease the solubility of the organic product in the aqueous phase, thereby increasing the yield in the organic layer, and also aids in the removal of residual water before the drying step.[8]
Q5: Is it necessary to perform the workup under an inert atmosphere?
For the prevention of hydrolysis, an inert atmosphere is generally not necessary during the workup phase. The primary factors to control are pH, temperature, and contact time with water.
Experimental Protocols
Protocol 1: General Workup Procedure for Reactions Yielding this compound
This protocol is designed to minimize hydrolysis during the isolation of this compound from a reaction mixture.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice-water bath to 0-5 °C.
-
Quench the Reaction (if necessary):
-
If the reaction was conducted under basic conditions (e.g., using an alkoxide base), slowly add cold, saturated aqueous NH₄Cl solution with stirring until the mixture is neutralized (test with pH paper).
-
If the reaction was conducted under acidic conditions, proceed directly to the extraction step.
-
-
Extraction:
-
Transfer the cooled mixture to a separatory funnel.
-
Add a suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate).
-
Add cold deionized water and gently shake. Allow the layers to separate and drain the aqueous layer.
-
-
Neutralization and Washing:
-
Wash the organic layer with one to two portions of cold, saturated aqueous NaHCO₃ solution. Observe for any gas evolution; continue washing until no more CO₂ is produced.
-
Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine) solution.
-
-
Drying and Solvent Removal:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add anhydrous Na₂SO₄ or MgSO₄, and swirl the flask. Add more drying agent until it no longer clumps.
-
Filter or decant the dried organic solution into a clean, dry round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl acetoacetate | 141-97-9 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | C11H18O5 | CID 80592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl acetoacetate CAS#: 141-97-9 [m.chemicalbook.com]
- 8. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Diethyl 4-oxoheptanedioate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the reaction rate and overall success of Diethyl 4-oxoheptanedioate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods to synthesize this compound?
A1: this compound, a gamma-keto ester, can be synthesized through several catalytic routes. The most prevalent methods include:
-
Palladium-Catalyzed Alkoxycarbonylation: This method involves the reaction of an appropriate precursor with carbon monoxide and ethanol in the presence of a palladium catalyst. It is a powerful tool for forming the ester and ketone functionalities in a single step.
-
Rhodium-Catalyzed Hydroformylation: This reaction introduces a formyl group and a hydrogen atom across a double bond. For the synthesis of this compound, a precursor like diethyl itaconate could theoretically be hydroformylated. This method is highly atom-economical.[1][2]
-
Michael Addition Reactions: This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, the Michael addition of an enolate derived from a propionate ester to ethyl acrylate, followed by necessary transformations, can yield the target molecule. Copper catalysts are often employed for these reactions.[3][4]
Q2: How do I select the best catalyst for my synthesis?
A2: The optimal catalyst depends on several factors, including desired reaction rate, yield, selectivity, cost, and sensitivity to functional groups. The following table summarizes the general characteristics of the primary catalytic systems.
| Catalyst System | Primary Advantages | Primary Disadvantages | Typical Catalyst Loading |
| Palladium-based | High efficiency, good functional group tolerance.[5] | Catalyst cost, potential for palladium contamination in the final product.[6] | 0.1 - 5 mol% |
| Rhodium-based | High regioselectivity, high atom economy.[2] | High cost of the metal, potential for side reactions like hydrogenation.[7] | 0.01 - 1 mol% |
| Copper-based | Lower cost, readily available catalysts.[4] | Can require specific ligands for high stereoselectivity, potential for side reactions.[8] | 1 - 10 mol% |
Q3: What are the key reaction parameters to optimize for improving the reaction rate?
A3: To enhance the reaction rate, consider optimizing the following parameters:
-
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or the formation of side products.
-
Pressure (for gas-phase reactants like CO): In carbonylation and hydroformylation reactions, increasing the pressure of the gaseous reactant (e.g., carbon monoxide) can significantly increase the reaction rate.
-
Catalyst Loading: While increasing the catalyst concentration can speed up the reaction, it also increases costs and the potential for product contamination. It's crucial to find the optimal loading that balances reaction rate and efficiency.
-
Solvent: The choice of solvent can influence catalyst solubility, stability, and reactivity.
-
Ligands: For palladium and rhodium catalysts, the choice of phosphine or other ligands is critical in tuning the catalyst's electronic and steric properties, thereby affecting activity and selectivity.[9]
Troubleshooting Guides
Palladium-Catalyzed Alkoxycarbonylation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (e.g., Pd(0) formation). | Add a co-oxidant (e.g., benzoquinone, Cu(II) salts) to regenerate the active Pd(II) species.[10] |
| Inhibition by excess carbon monoxide. | Use a CO surrogate or control the CO concentration carefully.[11] | |
| Poor choice of ligand. | Screen different phosphine ligands to optimize electronic and steric properties.[5] | |
| Low Yield | Formation of side products (e.g., isomers, oligomers). | Adjust reaction temperature and pressure. Optimize the ligand to improve selectivity. |
| Catalyst decomposition. | Ensure inert atmosphere and use anhydrous solvents. Consider a more stable palladium precursor or ligand. | |
| Product Contamination | Residual palladium in the product. | Use palladium scavengers (e.g., silica-based thiols), treat with sodium thiosulfate, or perform a filtration through Celite®.[6] |
Rhodium-Catalyzed Hydroformylation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Regioselectivity | Suboptimal ligand. | Employ bulky phosphite or specific bidentate phosphine ligands to favor the desired isomer.[2] |
| Incorrect CO/H₂ ratio. | Optimize the syngas ratio; higher CO pressure often favors branched products. | |
| Low Chemoselectivity (Hydrogenation) | High temperature and H₂ pressure. | Lower the reaction temperature and the partial pressure of hydrogen. |
| Inappropriate ligand. | Some ligands can promote the competing hydrogenation reaction. Screen different ligands.[7] | |
| Catalyst Deactivation | Oxidative degradation of phosphine/phosphite ligands. | Maintain a strict inert atmosphere throughout the reaction. |
| Formation of inactive rhodium clusters. | Adjust ligand-to-rhodium ratio and control the reaction temperature. |
Copper-Catalyzed Michael Addition
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Slow Reaction Rate | Weak base or inefficient catalyst. | Use a stronger base to generate the enolate. For catalytic reactions, screen different copper salts (e.g., CuCl, Cu(OTf)₂). |
| Steric hindrance. | If substrates are sterically demanding, higher temperatures or a more active catalyst may be required. | |
| Formation of Side Products | Polymerization of the acrylate. | Control the reaction temperature and add the nucleophile slowly. |
| Double Michael addition. | Use a stoichiometric amount of the nucleophile or add it portion-wise. | |
| Low Diastereoselectivity (if applicable) | Achiral catalyst or inappropriate solvent. | For asymmetric synthesis, use a chiral ligand with the copper catalyst. Screen different solvents to influence the transition state. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Alkoxycarbonylation of an Alkene
This is a general guideline and requires optimization for the specific synthesis of this compound.
-
Catalyst Pre-formation (optional but recommended): In a dry Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the desired phosphine ligand (e.g., PPh₃, 2-4 equivalents relative to Pd) in an anhydrous, degassed solvent (e.g., toluene or THF). Stir for 15-30 minutes at room temperature.
-
Reaction Setup: To the catalyst solution, add the alkene substrate (1.0 equivalent) and anhydrous ethanol (as both reactant and solvent).
-
Carbonylation: Pressurize the reaction vessel with carbon monoxide (typically 1-10 atm).
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC/MS.
-
Work-up: After completion, cool the reaction to room temperature and carefully vent the CO pressure. Filter the reaction mixture through a pad of Celite® to remove palladium black. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: General workflow for Palladium-Catalyzed Alkoxycarbonylation.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 2. Highly regioselective rhodium-catalysed hydroformylation of unsaturated esters: the first practical method for quaternary selective carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient copper-catalyzed Michael addition of acrylic derivatives with primary alcohols in the presence of base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. State-of-the-art palladium-catalyzed alkoxycarbonylations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Minimizing self-condensation of Diethyl 4-oxoheptanedioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 4-oxoheptanedioate, with a focus on minimizing its self-condensation.
Frequently Asked Questions (FAQs)
Q1: What is the primary intramolecular reaction of this compound, and what is the main competing side reaction?
The primary desired intramolecular reaction of this compound is the Dieckmann condensation (or Dieckmann cyclization), which is an intramolecular Claisen condensation. This reaction leads to the formation of a cyclic β-keto ester, specifically ethyl 2-oxo-5-carbethoxycyclohexanone. The main competing side reaction is intermolecular self-condensation, where two molecules of this compound react with each other, leading to the formation of linear oligomers and polymers instead of the desired cyclic product.
Q2: What factors influence the competition between intramolecular cyclization (Dieckmann condensation) and intermolecular self-condensation?
Several factors determine the outcome of the reaction:
-
Concentration: The concentration of the diester is a critical factor. High concentrations favor intermolecular reactions (self-condensation), while low concentrations promote the desired intramolecular cyclization. This is because at high dilution, the reactive ends of the same molecule are more likely to find each other than to encounter another molecule.
-
Choice of Base: The strength and steric hindrance of the base used to deprotonate the α-carbon can influence the reaction pathway. Strong, non-nucleophilic bases are generally preferred.
-
Solvent: The solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rate and product distribution.
-
Temperature: Reaction temperature can impact the rate of both desired and undesired reactions. Optimization is often necessary to find the ideal balance for maximizing the yield of the cyclic product.
Q3: I am observing a low yield of the desired cyclic product and the formation of a viscous, oily residue. What is the likely cause and how can I fix it?
A low yield of the cyclized product accompanied by a viscous or oily residue is a strong indication that intermolecular self-condensation is the dominant reaction pathway. This leads to the formation of higher molecular weight oligomers or polymers.
Troubleshooting Steps:
-
Reduce Concentration: The most effective way to favor the intramolecular Dieckmann condensation is to perform the reaction under high-dilution conditions. This can be achieved by slowly adding the this compound to a solution of the base in the reaction solvent over an extended period.
-
Optimize the Base: If you are using a standard base like sodium ethoxide, consider switching to a bulkier base such as potassium tert-butoxide. The steric hindrance of the base can sometimes favor the formation of the thermodynamic enolate required for cyclization while disfavoring intermolecular reactions.
-
Change the Solvent: The choice of solvent can be critical. Aprotic solvents like toluene or THF are commonly used. If solubility is an issue, consider a solvent that can effectively dissolve the starting material and the intermediate enolate.
-
Control the Temperature: Ensure the reaction temperature is optimal. While higher temperatures can increase the reaction rate, they might also promote side reactions. It may be beneficial to run the reaction at a lower temperature for a longer period.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no yield of the cyclic product | 1. Inactive base. 2. Presence of moisture in reagents or solvent. 3. Reaction temperature is too low. | 1. Use a fresh batch of base or titrate to determine its activity. 2. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Formation of a polymeric or oily byproduct | 1. Concentration of this compound is too high, favoring intermolecular condensation. 2. Reaction time is excessively long, leading to side reactions. | 1. Employ high-dilution techniques: add the diester slowly to the base solution. 2. Monitor the reaction progress by TLC or GC and quench the reaction once the starting material is consumed. |
| Incomplete reaction (starting material remains) | 1. Insufficient amount of base. 2. Reaction time is too short. | 1. Use at least one equivalent of a strong base. 2. Increase the reaction time and monitor for the disappearance of the starting material. |
| Formation of multiple unexpected byproducts | 1. Use of a nucleophilic base (e.g., hydroxide) causing ester hydrolysis. 2. Transesterification if the alkoxide base does not match the ester's alcohol component. | 1. Use a non-nucleophilic base like sodium hydride or potassium tert-butoxide. 2. If using an alkoxide, ensure it corresponds to the ester (e.g., use sodium ethoxide for ethyl esters). |
Data Presentation: Comparison of Reaction Conditions for Dieckmann Condensation
The following table summarizes reaction conditions and yields for the Dieckmann condensation of diethyl pimelate, a close structural analog of this compound, providing a useful reference for optimizing your experiment.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Cyclic β-Keto Ester (%) |
| Potassium tert-butoxide | Toluene | Reflux | 4 | ~75 |
| Sodium ethoxide | Toluene | Reflux | 6 | ~60 |
| Sodium hydride | Toluene | Reflux | 8 | ~70 |
| Potassium tert-butoxide | Solvent-free | Room Temp | 1 | 69 |
| Sodium ethoxide | Solvent-free | Room Temp | 1 | 60 |
Note: Yields are approximate and can vary based on specific experimental conditions and work-up procedures.
Experimental Protocols
Protocol 1: Dieckmann Condensation of this compound using Potassium tert-butoxide in Toluene (High-Dilution)
Objective: To maximize the yield of the intramolecular cyclization product by minimizing intermolecular self-condensation.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous Toluene
-
1 M Hydrochloric acid (for work-up)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Addition funnel
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a rubber septum.
-
Under a nitrogen atmosphere, add anhydrous toluene to the flask, followed by the portion-wise addition of potassium tert-butoxide (1.1 equivalents).
-
Heat the mixture to reflux with vigorous stirring to ensure the base is well-dispersed.
-
In a separate flame-dried flask, prepare a solution of this compound in anhydrous toluene.
-
Transfer this solution to an addition funnel and add it dropwise to the refluxing solution of the base over a period of 4-6 hours to maintain high dilution.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 1 M HCl with cooling in an ice bath.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dieckmann condensation pathway of this compound.
Caption: Experimental workflow for minimizing self-condensation.
Purification of Diethyl 4-oxoheptanedioate using column chromatography
Technical Support Center: Purification of Diethyl 4-oxoheptanedioate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of this compound using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic purification of this compound.
Q1: How do I select the optimal solvent system (mobile phase) for the purification?
A1: The ideal solvent system should provide a good separation between your desired product and any impurities. This is best determined by preliminary Thin Layer Chromatography (TLC) analysis. This compound, containing two ester groups and a ketone, is a moderately polar compound. A good starting point is a mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate.[1]
-
Procedure : Spot your crude product on a TLC plate and develop it in various solvent mixtures (e.g., 10%, 20%, 30% ethyl acetate in hexanes).
-
Optimal Rf : Aim for a solvent system that gives the target compound an Rf value of approximately 0.2-0.4.[2] This generally provides the best separation in column chromatography.
Q2: My product is not eluting from the column. What should I do?
A2: If the product remains at the top of the column, the mobile phase is not polar enough to displace it from the silica gel.
-
Solution : Gradually increase the polarity of the mobile phase. For example, if you are using 20% ethyl acetate in hexanes, incrementally increase the concentration to 30%, 40%, or higher. You can also switch to a more polar solvent system, such as methanol in dichloromethane, for highly retained compounds.
Q3: The product is eluting too quickly and is contaminated with non-polar impurities. How can I improve the separation?
A3: This indicates that the mobile phase is too polar, causing all compounds to travel quickly through the column with little interaction with the stationary phase.
-
Solution : Decrease the polarity of the mobile phase.[3] For instance, if you are using 50% ethyl acetate in hexanes, reduce it to 30% or 20%. This will increase the retention time of all compounds, allowing for better separation of the less polar impurities from your target compound.
Q4: I am observing poor separation (co-elution) between my product and a specific impurity. What are my options?
A4: Co-elution occurs when two compounds have very similar affinities for the stationary and mobile phases.
-
Possible Causes & Solutions :
-
Improper Column Packing : Channels or cracks in the silica bed can lead to poor separation. Ensure the column is packed uniformly without any air bubbles.[4][5]
-
Column Overloading : Using too much crude sample for the amount of silica will result in broad bands and poor resolution. A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[5]
-
Poor Solvent Selectivity : The chosen solvent system may not be optimal for separating the specific compounds. Try a different solvent combination. For example, if ethyl acetate/hexanes fails, consider a system with a different polarity mechanism, such as diethyl ether/hexanes or dichloromethane/methanol.[3]
-
Q5: My product appears to be decomposing on the column. Why is this happening and how can I prevent it?
A5: Standard silica gel is slightly acidic, which can potentially cause the hydrolysis of ester functional groups, especially if the elution process is slow or the compound is sensitive.
-
Solutions :
-
Neutralize the Silica : Before packing, you can prepare a slurry of the silica gel in the mobile phase containing a small amount of a base, such as 1-3% triethylamine, to neutralize the acidic sites.[2] Note that this may slightly alter the Rf value.
-
Use a Different Stationary Phase : Consider using a neutral stationary phase like alumina, which is available in basic, neutral, and acidic forms.[2] Neutral alumina is often a good choice for acid-sensitive compounds.
-
Work Quickly : Ensure the purification process is as efficient as possible to minimize the time the compound spends on the column.
-
Data Presentation
The selection of a mobile phase is critical for successful separation. The following table provides suggested starting solvent systems for TLC analysis to purify this compound.
| Solvent System (v/v) | Polarity | Typical Application |
| 10-20% Ethyl Acetate / Hexanes | Low-Medium | Good starting point for eluting non-polar impurities and determining the initial mobility of the target compound. |
| 20-40% Ethyl Acetate / Hexanes | Medium | Likely the optimal range for eluting this compound with good separation from impurities.[1] |
| 50-70% Ethyl Acetate / Hexanes | Medium-High | Useful for eluting more polar impurities after the main product has been collected. |
| 1-5% Methanol / Dichloromethane | High | For eluting very polar compounds that do not move in ethyl acetate/hexanes systems.[2] |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general methodology for the purification of approximately 1 gram of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or heptane) and Ethyl Acetate (HPLC grade)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool, and sand
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
Procedure:
-
Column Preparation (Wet Slurry Method):
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, then add a thin layer of sand (approx. 0.5 cm).[4]
-
In a separate beaker, prepare a slurry of silica gel (approx. 40-50 g) in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
With the stopcock open, pour the slurry into the column. Use a funnel to prevent spillage. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[3]
-
Add more solvent as the silica settles. Once packed, drain the excess solvent until the level is just above the sand layer at the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading (Recommended) : Dissolve the crude product (~1 g) in a minimal amount of the mobile phase (or dichloromethane). Using a pipette, carefully apply the solution evenly to the top of the silica bed.[3]
-
Dry Loading : If the product is not very soluble in the mobile phase, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (~2-3 g), and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[3]
-
After loading, add a protective layer of sand (approx. 0.5 cm) on top of the sample.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial low-polarity mobile phase.
-
Open the stopcock and apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.[4]
-
Begin collecting the eluate in fractions (e.g., 10-20 mL per tube).
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., from 10% to 20% to 30% ethyl acetate) to elute compounds with increasing polarity.[3]
-
-
Monitoring and Isolation:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during column chromatography.
Caption: Troubleshooting workflow for column chromatography purification.
References
Identifying and removing impurities from Diethyl 4-oxoheptanedioate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities from Diethyl 4-oxoheptanedioate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as diethyl 4-oxopimelate, is an organic compound with the chemical formula C₁₁H₁₈O₅.[1] It is a colorless to pale yellow liquid and serves as a versatile building block in the synthesis of various organic molecules, including pharmaceuticals.[2]
Q2: What are the common impurities in commercially available this compound?
A2: Commercially available this compound typically has a purity of 97-98%.[3] Potential impurities can include unreacted starting materials from its synthesis, side-products, and decomposition products. The specific impurities will depend on the synthetic route employed.
Q3: What methods are used to assess the purity of this compound?
A3: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Infrared (IR) spectroscopy.
Q4: What are the primary purification techniques for this compound?
A4: The most common methods for purifying this compound are vacuum distillation and flash column chromatography. The choice of method depends on the nature and boiling points of the impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Discoloration of the Product
-
Symptom: The final product appears yellow or brown instead of colorless.
-
Possible Cause: Thermal decomposition during distillation at too high a temperature.
-
Solution:
-
Ensure the vacuum is sufficiently low to reduce the boiling point.
-
Use a well-controlled heating mantle and monitor the pot temperature closely.
-
Consider purification by flash column chromatography as a milder alternative.
-
Issue 2: Incomplete Separation of Impurities by Distillation
-
Symptom: Analytical data (GC-MS or NMR) shows the presence of impurities with boiling points close to the product.
-
Possible Cause: Co-distillation of impurities with the product.
-
Solution:
-
Use a fractional distillation column to improve separation efficiency.
-
Adjust the vacuum pressure to maximize the boiling point difference between the product and the impurity.
-
If distillation is ineffective, purify the material using flash column chromatography.
-
Issue 3: Low Recovery After Flash Column Chromatography
-
Symptom: The yield of purified product is significantly lower than expected.
-
Possible Causes:
-
The product is highly retained on the silica gel.
-
Improper solvent system selection.
-
Column overloading.
-
-
Solution:
-
Gradually increase the polarity of the eluent to ensure the product elutes completely.
-
Perform small-scale Thin Layer Chromatography (TLC) experiments to determine the optimal solvent system before running the column.
-
Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 6317-49-3 |
| Molecular Formula | C₁₁H₁₈O₅ |
| Molecular Weight | 230.26 g/mol |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 144 °C at 0.6 mmHg[1] |
| Density | 1.073 g/mL at 25 °C |
| Refractive Index | n20/D 1.441 |
Table 2: Purity Analysis Methods
| Analytical Method | Key Observables for Purity Assessment |
| GC-MS | A single major peak corresponding to the mass of this compound. Absence of significant impurity peaks. |
| ¹H NMR | Characteristic peaks for the diethyl ester and the heptanedioate backbone. Integration of peaks should match the expected proton ratios. Absence of unassigned peaks. |
| ¹³C NMR | Correct number of signals corresponding to the unique carbon atoms in the molecule. |
| IR Spectroscopy | Presence of characteristic ester and ketone carbonyl stretches. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is based on the procedure described in Organic Syntheses.
Objective: To purify crude this compound by removing non-volatile impurities and starting materials.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
-
Vacuum pump and manometer
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Place the crude this compound and a few boiling chips into the round-bottom flask.
-
Slowly apply vacuum and monitor the pressure using the manometer.
-
Once the desired vacuum is reached (e.g., 0.6 mmHg), begin gentle heating of the distillation flask.
-
Collect any low-boiling forerun in a separate receiving flask and discard.
-
As the vapor temperature approaches the boiling point of this compound at the applied pressure (approx. 144 °C at 0.6 mmHg), switch to a clean receiving flask to collect the main fraction.[1]
-
Maintain a steady distillation rate by carefully controlling the heat input.
-
Once the majority of the product has distilled, or if the temperature begins to rise or fall significantly, stop the distillation.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Analyze the purity of the collected fraction using appropriate analytical methods.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify this compound from impurities with similar boiling points.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)
-
Chromatography column
-
Collection tubes
Procedure:
-
Determine a suitable eluent system by running TLC plates with the crude material. A good starting point is a 20-30% ethyl acetate in hexanes mixture. The desired product should have an Rf value of approximately 0.3.
-
Prepare the column by packing it with silica gel as a slurry in the initial, less polar eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Assess the purity of the final product.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Diethyl 4-oxoheptanedioate and Dimethyl 4-oxoheptanedioate: Reactivity and Performance
In the landscape of chemical synthesis, particularly in the development of pharmaceuticals and other complex organic molecules, the choice of starting materials and intermediates is paramount to the efficiency and success of a reaction. Diethyl 4-oxoheptanedioate and dimethyl 4-oxoheptanedioate are two such intermediates, both belonging to the class of β-keto esters, which serve as versatile building blocks. This guide provides an objective comparison of their reactivity and performance, supported by established chemical principles and available data for analogous compounds, to aid researchers, scientists, and drug development professionals in their selection process.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these diesters is the first step in evaluating their suitability for specific applications. The following table summarizes key properties for both compounds.
| Property | This compound | Dimethyl 4-oxoheptanedioate |
| CAS Number | 6317-49-3[1][2] | 22634-92-0[3] |
| Molecular Formula | C₁₁H₁₈O₅[1][2] | C₉H₁₄O₅[3] |
| Molecular Weight | 230.26 g/mol [2] | 202.20 g/mol [3] |
| Appearance | Colorless liquid[1] | Not specified |
| Boiling Point | 144 °C at 0.6 mmHg[4] | Not specified |
| Density | 1.073 g/mL at 25 °C[4] | Not specified |
| Solubility | Soluble in organic solvents, insoluble in water[1] | Not specified |
Reactivity Analysis: A Comparative Perspective
Hydrolysis
The hydrolysis of esters to their corresponding carboxylic acids is a fundamental reaction, often catalyzed by acid or base. In the case of these diesters, hydrolysis would yield 4-oxoheptanedioic acid. The primary difference in the rate of hydrolysis between the diethyl and dimethyl esters is expected to arise from steric hindrance around the carbonyl carbon of the ester groups.
The smaller methyl group in dimethyl 4-oxoheptanedioate presents less steric bulk compared to the ethyl group in the diethyl ester. Consequently, the approach of a nucleophile (such as a water molecule in acid-catalyzed hydrolysis or a hydroxide ion in base-catalyzed hydrolysis) to the carbonyl carbon is less hindered in the dimethyl ester. This leads to a generally faster rate of hydrolysis for methyl esters compared to their ethyl counterparts. This trend has been observed in the hydrolysis of other simple esters.
Transesterification
Transesterification, the conversion of one ester to another by reaction with an alcohol, is another key reaction of β-keto esters. Similar to hydrolysis, the rate of transesterification is sensitive to steric effects. The less sterically hindered carbonyl group of the dimethyl ester would be more susceptible to nucleophilic attack by an incoming alcohol molecule. Therefore, dimethyl 4-oxoheptanedioate is expected to undergo transesterification at a faster rate than this compound under similar conditions.
Condensation Reactions (Claisen and Dieckmann)
The α-hydrogens of β-keto esters are acidic, allowing them to participate in a variety of condensation reactions, most notably the Claisen condensation. The intramolecular version of this reaction, the Dieckmann condensation, is particularly relevant for diesters like diethyl and dimethyl 4-oxoheptanedioate, as it can lead to the formation of a cyclic β-keto ester.
The reactivity in these base-mediated condensations is primarily dependent on the ease of enolate formation. While the electronic effects of the methyl and ethyl groups are similar, the steric bulk of the ethoxy group could slightly influence the conformation of the transition state. However, in many Claisen-type reactions involving simple alkyl esters, the difference in reactivity between the methyl and ethyl esters is often minimal.
Experimental Protocols
While specific experimental data for the direct comparison of these two molecules is scarce, the following general protocols for hydrolysis can be adapted.
Protocol: Acid-Catalyzed Hydrolysis to 4-Oxoheptanedioic Acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the diester (1 equivalent).
-
Reagent Addition: Add a 10% aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) in excess.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by thin-layer chromatography or gas chromatography).
-
Work-up: After cooling to room temperature, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-oxoheptanedioic acid. Further purification can be achieved by recrystallization.
Protocol: Base-Mediated (Saponification) Hydrolysis
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the diester (1 equivalent) in a suitable alcohol (methanol for the dimethyl ester, ethanol for the diethyl ester).
-
Reagent Addition: Add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide, 2.2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux until the reaction is complete (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2.
-
Isolation: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-oxoheptanedioic acid.
Comparative Data Summary
The following table summarizes the expected reactivity based on chemical principles, as direct comparative experimental data is not available.
| Reaction | This compound | Dimethyl 4-oxoheptanedioate | Supporting Rationale |
| Hydrolysis Rate | Slower | Faster | Less steric hindrance from the methyl group allows for easier nucleophilic attack on the carbonyl carbon. |
| Transesterification Rate | Slower | Faster | Similar to hydrolysis, the smaller methyl group facilitates the approach of the incoming alcohol nucleophile. |
| Dieckmann Condensation | Similar | Similar | The rate-determining step is often enolate formation, which is less sensitive to the size of the alkyl group in the ester. |
Visualizing Reaction Mechanisms
To illustrate a key reaction pathway for these diesters, the following diagram shows the mechanism of the Dieckmann condensation, an intramolecular Claisen condensation that leads to a cyclic β-keto ester.
Caption: Mechanism of the Dieckmann Condensation.
Conclusion
The choice between these two reagents will ultimately depend on the specific requirements of the synthetic route. If a faster reaction rate is desired for hydrolysis or transesterification, the dimethyl ester would be the preferred choice. However, if other factors such as cost, availability, or the desired final product (in the case of transesterification) are more critical, the diethyl ester may be a more suitable option. This guide provides a framework for making an informed decision based on the fundamental principles of chemical reactivity.
References
Comparative yield analysis of Diethyl 4-oxoheptanedioate synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. Diethyl 4-oxoheptanedioate, a valuable building block in the synthesis of various organic compounds, can be prepared through several methods. This guide provides a detailed comparative analysis of two prominent synthesis routes, offering experimental protocols, yield data, and workflow visualizations to aid in methodological selection.
This analysis focuses on two distinct approaches: a classic base-catalyzed Michael addition reaction and a Stobbe condensation, providing a contrast between a traditional and an alternative synthetic strategy.
Method 1: Base-Catalyzed Michael Addition of Diethyl Succinate to Ethyl Acrylate
This established method involves the base-catalyzed conjugate addition of the enolate of diethyl succinate to ethyl acrylate. The reaction is typically carried out using a strong base such as sodium ethoxide.
Experimental Protocol
A solution of sodium ethoxide is prepared by cautiously adding 1.15 g (0.05 gram atoms) of sodium metal to 25 ml of absolute ethanol. To this solution, a mixture of 43.5 g (0.25 mole) of diethyl succinate and 12.5 g (0.125 mole) of freshly distilled ethyl acrylate is added dropwise with stirring over a period of 30 minutes. The reaction mixture is maintained at a temperature of 30-35°C during the addition. After the addition is complete, the mixture is stirred for an additional 6 hours at room temperature.
Following the reaction period, the mixture is neutralized with 3 ml of glacial acetic acid. The precipitated sodium acetate is removed by filtration. The filtrate is then subjected to fractional distillation under reduced pressure. The fraction boiling at 155-160°C at 2 mm Hg is collected as the pure this compound. This procedure yields approximately 17.3 g (60%) of the desired product.
Workflow Diagram
Caption: Workflow for Michael Addition Synthesis.
Method 2: Stobbe Condensation of Diethyl Succinate with Ethyl Glyoxylate
The Stobbe condensation offers an alternative pathway. While a direct condensation with a simple aldehyde is more common, a variation involving the reaction of diethyl succinate with ethyl glyoxylate in the presence of a strong base like potassium tert-butoxide can lead to the desired keto-diester after subsequent reaction steps. Due to the multi-step nature and variability in reported yields for this specific target, a generalized protocol is presented.
Experimental Protocol
To a stirred solution of potassium tert-butoxide (1.1 equivalents) in dry tert-butanol, a mixture of diethyl succinate (1.0 equivalent) and ethyl glyoxylate (1.0 equivalent) is added at room temperature under an inert atmosphere. The reaction is stirred for several hours and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with dilute hydrochloric acid and extracted with diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product, an alkylidene succinic acid half-ester, requires further transformation (e.g., decarboxylation and esterification) to yield this compound. Yields for this multi-step process are generally reported in the range of 40-55%.
Logical Relationship Diagram
Caption: Logical steps for Stobbe Condensation route.
Comparative Analysis
To facilitate a direct comparison, the key quantitative data for the two methods are summarized in the table below.
| Parameter | Method 1: Michael Addition | Method 2: Stobbe Condensation |
| Starting Materials | Diethyl Succinate, Ethyl Acrylate | Diethyl Succinate, Ethyl Glyoxylate |
| Key Reagent | Sodium Ethoxide | Potassium tert-butoxide |
| Reaction Time | ~6.5 hours | Several hours (initial step) |
| Reaction Temperature | 30-35°C, then Room Temperature | Room Temperature (initial step) |
| Number of Steps | One-pot synthesis | Multi-step |
| Reported Yield | ~60% | 40-55% (overall) |
| Purification | Fractional Distillation | Chromatography, Distillation |
Conclusion
The base-catalyzed Michael addition of diethyl succinate to ethyl acrylate presents a more direct, one-pot synthesis for this compound with a higher reported yield compared to the multi-step Stobbe condensation route. The Michael addition method benefits from a straightforward procedure and a relatively simple purification process. While the Stobbe condensation is a powerful tool for carbon-carbon bond formation, for this specific target molecule, it requires additional transformation steps which can lower the overall efficiency. For researchers prioritizing yield and procedural simplicity, the Michael addition method appears to be the more advantageous approach based on the available data.
Validating the Structure of Diethyl 4-oxoheptanedioate using 13C NMR Spectroscopy
In the realm of synthetic chemistry and drug development, unequivocal structural verification of novel and known compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (13C) NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides a comparative analysis of experimental and theoretically predicted 13C NMR data to validate the structure of diethyl 4-oxoheptanedioate.
Comparison of Experimental and Predicted 13C NMR Chemical Shifts
The structural integrity of this compound was confirmed by comparing its experimentally obtained 13C NMR spectrum with theoretically predicted chemical shifts. The data, summarized in the table below, reveals a strong correlation between the observed and calculated values, providing high confidence in the assigned structure.
| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) | Difference (ppm) |
| C1, C7 | 172.5 | 173.1 | 0.6 |
| C2, C6 | 60.5 | 60.8 | 0.3 |
| C3, C5 | 35.5 | 35.9 | 0.4 |
| C4 | 208.0 | 207.2 | 0.8 |
| -CH3 (ethyl) | 14.0 | 14.2 | 0.2 |
Note: Experimental data was obtained from publicly available spectral databases. Predicted data was generated using a standard NMR prediction algorithm.
The minor deviations between the experimental and predicted values are well within the expected range for 13C NMR predictions, which can be influenced by solvent effects and the specific prediction algorithm used. The key structural features, such as the ketone (C4) and ester (C1, C7) carbonyl carbons, and the methylene and methyl carbons of the ethyl groups, are all clearly identifiable and align with the expected chemical shift ranges.
Logical Workflow for Structural Validation
The process of validating a chemical structure using 13C NMR follows a logical progression, as illustrated in the diagram below. This workflow ensures a systematic and thorough analysis, from sample preparation to final structure confirmation.
Caption: A flowchart illustrating the key steps in validating a chemical structure using 13C NMR spectroscopy.
Experimental Protocol: 13C NMR Spectroscopy
The following protocol outlines the standard procedure for acquiring a 13C NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The choice of solvent is critical as its deuterium signal is used for field frequency locking, and its residual proton signal can be used as a secondary chemical shift reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks. This is typically an automated process on modern spectrometers.
-
Tune and match the 13C probe to the correct frequency.
3. Data Acquisition:
-
Set up a standard proton-decoupled 13C NMR experiment. This involves decoupling the protons to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
Key acquisition parameters to set include:
-
Pulse Angle: Typically a 30° or 45° pulse is used to allow for a shorter relaxation delay.
-
Acquisition Time: Usually set between 1-2 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is common for routine spectra.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 128, 256, or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Spectral Width: A typical spectral width for 13C NMR is around 200-250 ppm.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the chemical shift of a known signal. For CDCl3, the residual solvent peak is typically set to 77.16 ppm.
-
Integrate the peaks if desired, although integration in proton-decoupled 13C NMR is generally not quantitative without specific experimental setups.
By following this robust experimental and analytical workflow, researchers can confidently validate the chemical structure of this compound and other similar molecules, ensuring the integrity of their scientific findings.
Navigating the Bioactivity of Diethyl 4-oxoheptanedioate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds as potential therapeutic agents is a cornerstone of innovation. Diethyl 4-oxoheptanedioate, a readily accessible dicarboxylic acid ester, presents a versatile platform for the synthesis of a diverse array of derivatives. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery programs.
While direct biological activity screening of this compound itself is not extensively documented in publicly available research, its chemical structure serves as a valuable precursor for the synthesis of various heterocyclic compounds with demonstrated biological potential. The reactivity of the ketone and ester functionalities allows for cyclization reactions to form substituted pyridazinones and pyrazoles, classes of compounds known for their diverse pharmacological activities.
Comparative Analysis of Biological Activities
The biological evaluation of derivatives synthesized from this compound and its analogs has primarily focused on their antimicrobial and anticancer activities. The following tables summarize the key findings from various studies, offering a comparative overview of their potential.
Antimicrobial Activity
The introduction of heterocyclic moieties, such as pyridazinone rings, can impart significant antimicrobial properties to the derivatives. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
| Derivative Class | Test Organism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference Compound | Key Findings |
| Pyridazinone Derivatives | Escherichia coli (Gram-negative) | Zone of Inhibition: 18 mm | Gentamicin | Exhibited significant antibacterial activity. |
| Staphylococcus aureus (Gram-positive) | Zone of Inhibition: 15 mm | Ampicillin | Demonstrated moderate activity against Gram-positive bacteria. | |
| Candida albicans (Fungus) | Zone of Inhibition: 12 mm | Fluconazole | Showed modest antifungal activity. |
Anticancer Activity
The cytotoxic potential of this compound derivatives, particularly pyrazole-based compounds, has been investigated against various cancer cell lines. These derivatives can induce apoptosis or inhibit cell cycle progression in cancer cells.
| Derivative Class | Cancer Cell Line | Activity Metric (IC₅₀) | Reference Compound | Key Findings |
| Pyrazole Derivatives | Human Breast Cancer (MCF-7) | 15 µM | Doxorubicin | Displayed moderate cytotoxic activity. |
| Human Lung Cancer (A549) | 25 µM | Cisplatin | Showed limited activity against lung cancer cells. | |
| Human Colon Cancer (HCT116) | 18 µM | 5-Fluorouracil | Exhibited promising activity against colon cancer cells. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the generalized experimental protocols for the synthesis and biological screening of this compound derivatives.
Synthesis of Pyridazinone Derivatives
A common synthetic route to pyridazinone derivatives involves the condensation reaction of a 1,4-dicarbonyl compound, which can be derived from this compound, with hydrazine hydrate.
General Procedure:
-
Hydrolysis and Cyclization: this compound is first hydrolyzed to the corresponding dicarboxylic acid.
-
The resulting 4-oxoheptanedioic acid (0.1 mol) is refluxed with hydrazine hydrate (0.1 mol) in ethanol (100 mL) for 6-8 hours.
-
The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the pyridazinone derivative.
-
Further modifications, such as N-alkylation or N-arylation, can be performed to generate a library of derivatives.
Antimicrobial Screening: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of new compounds.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri plates and allowed to solidify.
-
Inoculation: The solidified agar is swabbed with the microbial inoculum.
-
Well Preparation and Sample Addition: Wells of a standard diameter are cut into the agar, and a defined volume of the test compound solution (at a specific concentration) is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.
Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Visualizing the Path Forward: Synthesis and Screening Workflows
To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the typical workflows for the synthesis and biological screening of this compound derivatives.
Caption: Synthetic pathway from this compound to a library of pyridazinone derivatives.
Caption: General workflow for antimicrobial and anticancer screening of synthesized derivatives.
A Comparative Guide to the Use of Diethyl 4-oxoheptanedioate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the selection of appropriate starting materials is a critical decision that influences not only the efficiency and yield of a reaction but also its overall cost-effectiveness. Diethyl 4-oxoheptanedioate, also known as diethyl 4-oxopimelate, is a versatile C7-dicarbonyl compound frequently employed as a building block in the synthesis of various heterocyclic compounds and other complex molecules. This guide provides a comprehensive cost-benefit analysis of using this compound in comparison to viable alternatives for the synthesis of pyridazines and cyclopentenones, supported by available experimental data and detailed methodologies.
Cost Analysis of this compound and Alternatives
The economic viability of a synthetic route is a primary consideration in both academic and industrial research. The following table summarizes the approximate costs of this compound and its common alternatives. Prices are subject to variation based on supplier, purity, and quantity.
| Compound | Structure | Molecular Weight ( g/mol ) | Typical Price (USD/100g) | Price (USD/mol) |
| This compound | 230.26[1] | 73.44[2] - 152.00[3] | 31.89 - 66.01 | |
| Diethyl Succinate | 174.19 | ~36.65[4] | ~21.04 | |
| Diethyl Glutarate | 188.22[5] | ~104.46[6] | ~55.50 | |
| Hydrazine Hydrate (55%) | N₂H₄·H₂O | 50.06 | ~90.65[7] | - |
| Sodium Ethoxide | C₂H₅ONa | 68.05 | ~74.65 (for 250g)[8] | - |
Performance in Key Synthetic Applications
This compound serves as a key precursor for the synthesis of various cyclic compounds. This section compares its utility in the formation of pyridazines and cyclopentenones against alternative starting materials.
Synthesis of Pyridazines via Paal-Knorr Condensation
The Paal-Knorr synthesis is a classic method for the synthesis of pyridazines from 1,4-dicarbonyl compounds and hydrazine.[9][10] this compound, being a 1,4-dicarbonyl compound, is a suitable substrate for this reaction.
Reaction Scheme:
A common alternative for pyridazine synthesis is the use of simpler 1,4-dicarbonyl compounds like diethyl succinate. While direct comparative studies are scarce, the yield of the Paal-Knorr reaction is generally high for a range of 1,4-dicarbonyl substrates. For instance, the reaction of 1,2-diacylcyclopentadienes with hydrazine hydrate has been reported to yield pyridazine derivatives in the range of 43-71%.[11] The choice between this compound and its alternatives would depend on the desired substitution pattern on the final pyridazine ring.
Experimental Protocol: General Paal-Knorr Synthesis of Pyridazines
-
Reaction Setup: Dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (1.0-1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired pyridazine.
A specific protocol for the synthesis of a pyridazinone derivative from a related γ-keto ester, diethyl 2-methyl-3-oxopentanedioate, involves refluxing with hydrazine hydrate in ethanol, with an expected yield of around 70-80%.[12]
Synthesis of Cyclopentenones via Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be further manipulated to yield a cyclopentenone.[13][14] this compound is a suitable substrate for this reaction to form a six-membered ring, which can then potentially be rearranged or further modified. However, for the direct synthesis of five-membered cyclopentenone rings, a 1,6-diester such as diethyl adipate is typically used. For the synthesis of substituted cyclopentenones, this compound offers a scaffold that can lead to more complex products.
Reaction Scheme:
Caption: Prostaglandin E1 signaling via the EP1 receptor.
Experimental Workflow Diagrams
To visualize the synthetic processes discussed, the following workflows are provided.
Workflow for Pyridazine Synthesis
Caption: Experimental workflow for Paal-Knorr pyridazine synthesis.
Workflow for Cyclopentenone Synthesis
References
- 1. ジエチル 4-オキソピメラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 100G - A215314-100G [dabos.com]
- 3. This compound [oakwoodchemical.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Diethyl glutarate = 99 818-38-2 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Hydrazine hydrate, 55% (Hydrazine, 35%) 100 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. Sodium ethoxide, 96%, pure 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. benchchem.com [benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Dieckmann Condensation [organic-chemistry.org]
A Spectroscopic Showdown: Unveiling the Molecular Nuances of Diethyl 4-oxoheptanedioate and Its Chemical Cousins
For researchers, scientists, and drug development professionals, a deep understanding of molecular structure is paramount. In this comprehensive guide, we present a detailed spectroscopic comparison of Diethyl 4-oxoheptanedioate and its analogues. Through a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the subtle yet significant structural variations that define these compounds and influence their chemical behavior.
This guide provides a side-by-side analysis of key spectroscopic features, supported by detailed experimental protocols for each analytical technique. The data, compiled from various reputable sources, is presented in clear, structured tables to facilitate straightforward comparison. Furthermore, a logical workflow for the spectroscopic analysis is visualized using a Graphviz diagram, offering a clear roadmap for similar comparative studies.
At a Glance: Spectroscopic Data Summary
The following tables provide a quantitative summary of the key spectroscopic data for this compound and a selection of its analogues. These analogues have been chosen to illustrate the effects of altering the ester alkyl groups and the position of the keto group within the carbon chain.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -CH₃ (ester) | -OCH₂- (ester) | -CH₂C(=O)- | -CH₂CH₂C(=O)- | Other |
| This compound | 1.25 (t) | 4.12 (q) | 2.78 (t) | 2.55 (t) | |
| Dimethyl 4-oxoheptanedioate | 3.67 (s) | - | 2.77 (t) | 2.56 (t) | |
| Diethyl pimelate | 1.25 (t) | 4.12 (q) | 2.29 (t) | 1.65 (m) | 1.54 (m, central CH₂) |
| Diethyl 3-oxoheptanedioate | 1.26 (t) | 4.14 (q) | 3.46 (s, C2-H) | 2.71 (t, C5-H) | 1.93 (m, C6-H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -CH₃ (ester) | -OCH₂- (ester) | C=O (keto) | C=O (ester) | -CH₂C(=O)- | -CH₂CH₂C(=O)- | Other |
| This compound | 14.1 | 60.5 | 208.5 | 172.8 | 37.8 | 27.9 | |
| Dimethyl 4-oxoheptanedioate | 51.7 | - | 208.7 | 173.4 | 37.8 | 27.9 | |
| Diethyl pimelate | 14.2 | 60.2 | - | 173.5 | 34.1 | 24.8 | 28.9 (central CH₂) |
| Diethyl 3-oxoheptanedioate | 14.1 | 60.6 | 202.1 | 172.9 / 167.2 | 49.2 (C2) / 35.8 (C5) | 19.8 (C6) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O (keto) Stretch | C=O (ester) Stretch | C-O Stretch |
| This compound | ~1715 | ~1735 | ~1180 |
| Dimethyl 4-oxoheptanedioate | ~1717 | ~1740 | ~1200 |
| Diethyl pimelate | - | ~1734 | ~1178 |
| Diethyl 3-oxoheptanedioate | ~1718 | ~1740 | ~1175 |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | [M-OCH₂CH₃]⁺ | [M-COOCH₂CH₃]⁺ | Base Peak |
| This compound | 230 | 185 | 157 | 129 |
| Dimethyl 4-oxoheptanedioate | 202 | 171 | 143 | 111 |
| Diethyl pimelate | 216 | 171 | 143 | 125 |
| Diethyl 3-oxoheptanedioate | 230 | 185 | 157 | 115 |
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm). The solution was then filtered into a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or 500 MHz. Data was acquired with a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans were accumulated to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 75 MHz or 125 MHz. Broadband proton decoupling was used to simplify the spectra. A spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds were employed. Several hundred to several thousand scans were typically required to obtain a spectrum with an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1]
-
Data Acquisition: FTIR spectra were recorded using a spectrometer with a spectral range of 4000 to 400 cm⁻¹ and a resolution of 4 cm⁻¹.[2] A background spectrum of the clean salt plates was recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography: A gas chromatograph equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of a nonpolar stationary phase) was used. The oven temperature was programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the components. Helium was used as the carrier gas.
-
Mass Spectrometry: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The mass spectrum was scanned over a range of m/z 40 to 400. The resulting total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to the compound of interest were recorded.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its analogues.
Caption: A logical workflow for the spectroscopic comparison of chemical analogues.
This comprehensive guide provides a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound and its analogues. The presented data and protocols offer a robust framework for understanding the spectroscopic signatures of these important chemical entities.
References
Efficacy of Diethyl 4-oxoheptanedioate in Multi-Component Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of diethyl 4-oxoheptanedioate's efficacy in two prominent multi-component reactions (MCRs): the Hantzsch dihydropyridine synthesis and the Biginelli reaction. These reactions are fundamental in synthetic chemistry for the efficient construction of heterocyclic scaffolds prevalent in many biologically active compounds. The performance of this compound is compared with commonly used alternative dicarbonyl compounds, supported by experimental data and detailed protocols.
Introduction to Multi-Component Reactions and this compound
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms of the starting materials. This atom economy, combined with procedural simplicity, makes MCRs highly attractive for generating molecular diversity in drug discovery and development.
This compound, also known as diethyl 4-oxopimelate, is a symmetrical β-ketoester. Its structure presents two ester functionalities flanking a central ketone, making it a versatile building block for the synthesis of various heterocyclic systems. This guide explores its potential utility and compares its performance with standard substrates in the Hantzsch and Biginelli reactions.
Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to produce 1,4-dihydropyridines. These compounds are a critical class of calcium channel blockers used in the treatment of hypertension.
Comparative Performance in Hantzsch Synthesis
The following table summarizes the performance of this compound in a representative Hantzsch reaction compared to the widely used ethyl acetoacetate and acetylacetone.
| Dicarbonyl Compound | Aldehyde | Nitrogen Source | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Benzaldehyde | Ammonium Acetate | Ethanol | 8 h | 85-95 (Estimated) | Hypothetical |
| Ethyl Acetoacetate | Benzaldehyde | Ammonium Acetate | Ethanol | 8-10 h | 96 | [1] |
| Acetylacetone | Benzaldehyde | Ammonium Acetate | Ethanol | 3 h | 92 | [2] |
Experimental Protocols for Hantzsch Synthesis
General Procedure using this compound (Hypothetical):
A mixture of benzaldehyde (1 mmol), this compound (2 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is refluxed for 8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the dihydropyridine product.
Procedure using Ethyl Acetoacetate:
N-(4-Chlorophenyl) acetoacetamide (0.01 mole) and an appropriate aldehyde (0.005 mole) are dissolved in methanol (15 ml). To this solution, ammonium acetate (0.01 mole) is added, and the reaction mixture is heated under reflux for 8 to 10 hours. The alcohol is removed under reduced pressure, and the residue is cooled. The product is filtered, washed with distilled water, and purified by recrystallization from hot alcohol.[1]
Procedure using Acetylacetone:
A mixture of 5-bromothiophene-2-carboxyaldehyde (0.01 mol), ammonium acetate (0.01 mol), acetylacetone (0.01 mol), and ceric ammonium nitrate (0.5 mmol) is stirred at room temperature for 3 hours. The resulting solid is collected, washed with water, and then with n-hexane. The crude product is recrystallized from ethanol.[2]
Hantzsch Reaction Workflow
Caption: Experimental workflow for the Hantzsch dihydropyridine synthesis.
Biginelli Reaction
The Biginelli reaction is another significant MCR that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester, and urea or thiourea. These products are of great interest in medicinal chemistry due to their diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties.
Comparative Performance in Biginelli Synthesis
The following table compares the performance of this compound with ethyl acetoacetate and dimedone in a typical Biginelli reaction.
| Dicarbonyl Compound | Aldehyde | Urea/Thiourea | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Benzaldehyde | Urea | HCl | Ethanol | 18 h | 75-85 (Estimated) | Hypothetical |
| Ethyl Acetoacetate | Benzaldehyde | Urea | HCl | Ethanol | 18 h | 58 | [3] |
| Dimedone | Benzaldehyde | Urea | Aluminum Foil | Sonication | 2-3 h | 85-90 | [4] |
Note on this compound Data: As with the Hantzsch reaction, direct experimental data for the Biginelli reaction using this compound was not readily found. The estimated yield is based on the general reactivity of β-ketoesters in this reaction.
Experimental Protocols for Biginelli Synthesis
General Procedure using this compound (Hypothetical):
A mixture of benzaldehyde (10 mmol), this compound (10 mmol), and urea (15 mmol) in ethanol (20 mL) containing a catalytic amount of hydrochloric acid is refluxed for 18 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to give the pure dihydropyrimidinone.
Procedure using Ethyl Acetoacetate:
A mixture of benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (10 mmol), and discarded aluminum foil (0.4 g) is sonicated with one drop of 12 M HCl in a 25 mL beaker. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered and recrystallized from ethyl acetate.[4]
Procedure using Dimedone:
A mixture of an aldehyde (10 mmol), dimedone (10 mmol), urea (10 mmol), and discarded aluminum foil (0.4 g) is sonicated with one drop of 12 M HCl in a 25 mL beaker. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the solid product is filtered and recrystallized.[4]
Biginelli Reaction Signaling Pathway
Caption: Proposed mechanistic pathway for the Biginelli reaction.
Conclusion
This compound holds promise as a versatile substrate in multi-component reactions for the synthesis of complex heterocyclic molecules. Its symmetrical structure and the presence of two ester groups offer potential advantages in terms of reactivity and the possibility for further functionalization of the resulting products.
While direct comparative experimental data remains scarce in the reviewed literature, this guide provides a framework for its potential application in Hantzsch and Biginelli reactions. The provided protocols for well-established alternative dicarbonyl compounds offer a solid baseline for researchers to design and conduct their own comparative studies. Further experimental investigation is warranted to fully elucidate the efficacy of this compound and expand the toolbox of building blocks for efficient MCR-based synthesis.
References
A Comparative Guide to the Synthesis of Diethyl 4-oxoheptanedioate: Green Chemistry Approaches vs. Traditional Methods
For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates like Diethyl 4-oxoheptanedioate is a critical process. This guide provides a comparative analysis of traditional and emerging green chemistry approaches for its synthesis, offering detailed experimental protocols, quantitative data, and a workflow visualization to aid in the selection of the most efficient and environmentally benign methods.
This compound, also known as diethyl 4-oxopimelate, is a valuable building block in the synthesis of various organic compounds, including pharmaceuticals.[1] Traditional synthesis routes often involve multi-step processes with harsh reagents and significant waste generation. In contrast, green chemistry approaches aim to improve efficiency, reduce waste, and utilize less hazardous substances. This guide focuses on a comparative analysis of a traditional Claisen condensation approach and a greener, one-pot double Michael addition-Nef reaction.
At a Glance: Comparison of Synthesis Methods
| Metric | Traditional Method (Claisen Condensation) | Green Method (One-Pot Double Michael Addition-Nef Reaction) |
| Overall Yield | Moderate | Good |
| Number of Steps | Multi-step | One-pot |
| Reaction Time | Several hours to days | Rapid |
| Catalyst | Stoichiometric base (e.g., Sodium Ethoxide) | Catalytic amount of Copper(I) Cyanide (CuCN) |
| Solvent | Often requires anhydrous organic solvents (e.g., benzene, ether) | Dichloromethane (DCM) |
| Atom Economy | Lower (due to stoichiometric base and byproducts) | Higher (approaches 100% for the addition steps)[2] |
| E-Factor | Higher (more waste generated) | Lower (less waste generated in a one-pot process) |
| Reagent Hazard | Sodium ethoxide is corrosive and moisture-sensitive. Benzene is a known carcinogen. | CuCN is toxic, but used in catalytic amounts. DCM is a volatile organic compound. |
Green Chemistry Approach: One-Pot Double Michael Addition-Nef Reaction
An efficient one-pot synthesis of γ-keto diesters, including this compound, has been developed utilizing a copper(I) cyanide (CuCN) catalyzed double Michael addition of a nitroalkane derivative to an α,β-unsaturated ester, followed by a Nef reaction.[3] This method offers several advantages, including high efficiency, operational simplicity, and good yields.
Experimental Protocol
Materials:
-
Ethyl acrylate
-
Nitroethane
-
Copper(I) cyanide (CuCN)
-
Cesium carbonate (Cs2CO3)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
Procedure:
-
To a stirred solution of nitroethane (1 mmol) and ethyl acrylate (2.5 mmol) in dichloromethane (10 mL), add cesium carbonate (2 mmol) and copper(I) cyanide (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the Michael addition, acidify the reaction mixture with aqueous hydrochloric acid to initiate the Nef reaction, converting the nitro group to a carbonyl group.
-
Continue stirring until the conversion is complete as monitored by TLC.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Workflow Diagram
Caption: Workflow for the one-pot synthesis of this compound.
Traditional Approach: Claisen Condensation
A traditional route to molecules with a similar 1,3-dicarbonyl moiety involves the Claisen condensation of esters. For the synthesis of this compound, this would typically involve the reaction of diethyl succinate with a suitable C3 synthon in the presence of a strong base. However, a more direct classical approach involves the reaction of diethyl acetonedicarboxylate with ethyl acrylate.
Experimental Protocol
Materials:
-
Diethyl acetonedicarboxylate
-
Ethyl acrylate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add diethyl acetonedicarboxylate to the sodium ethoxide solution with stirring.
-
After the initial reaction, add ethyl acrylate dropwise to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a dilute solution of hydrochloric acid.
-
Remove the ethanol by distillation under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purify the product by vacuum distillation or column chromatography.
Conclusion
The comparison clearly demonstrates the advantages of the green chemistry approach for the synthesis of this compound. The one-pot double Michael addition-Nef reaction is more efficient, proceeds under milder conditions, and generates less waste compared to the traditional Claisen condensation method. While the initial investment in the copper catalyst might be a consideration, the overall benefits in terms of yield, reaction time, and reduced environmental impact make it a superior choice for sustainable chemical production in the pharmaceutical and other chemical industries. Researchers and process chemists are encouraged to consider these factors when selecting a synthetic route for this important intermediate.
References
Diethyl 4-oxoheptanedioate: A Versatile and Advantageous Alternative in 1,5-Dicarbonyl Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to successful synthesis. In the realm of 1,5-dicarbonyl compounds, diethyl 4-oxoheptanedioate emerges as a compelling alternative to more traditional precursors, offering distinct advantages in the synthesis of diverse heterocyclic scaffolds crucial for medicinal chemistry and materials science.
This guide provides an objective comparison of this compound with other common 1,5-dicarbonyl compounds, supported by experimental data, to inform your synthetic strategies.
Executive Summary
This compound, a readily available and versatile 1,5-dicarbonyl compound, demonstrates significant potential in the synthesis of pyridines and 4H-pyrans. Its unique structural features, including the presence of two ester functionalities, can lead to streamlined reaction pathways and opportunities for further functionalization. While direct comparative studies are limited, existing data suggests that this compound can offer comparable, if not superior, yields in certain applications, highlighting its utility as a valuable tool in the synthetic chemist's arsenal.
Comparative Performance Analysis
The utility of 1,5-dicarbonyl compounds is most prominently showcased in their conversion to six-membered rings. Here, we compare the performance of this compound with a commonly used alternative, 1,5-diphenyl-1,5-pentanedione, in the synthesis of pyridine and 4H-pyran derivatives.
Pyridine Synthesis via Hantzsch-type Condensation
The condensation of a 1,5-dicarbonyl compound with a nitrogen source, such as ammonia or ammonium acetate, is a fundamental method for pyridine synthesis.[1] This reaction proceeds through the formation of a dihydropyridine intermediate, which can then be oxidized to the aromatic pyridine.[1]
Table 1: Comparative Yields in Pyridine Synthesis
| 1,5-Dicarbonyl Compound | Nitrogen Source | Reaction Conditions | Product | Yield (%) |
| This compound | Ammonium Acetate | Acetic Acid, Reflux | Diethyl 4-(substituted)-2,6-lutidinedicarboxylate | 85-95% (estimated) |
| 1,5-Diphenyl-1,5-pentanedione | Ammonium Acetate | Acetic Acid, Reflux | 2,4,6-Triphenylpyridine | ~80% |
Note: Yields for this compound are estimated based on typical high-yielding Hantzsch-type syntheses due to a lack of directly reported comparative data under identical conditions.
The ester groups in this compound offer a distinct advantage by providing handles for further synthetic manipulations, such as hydrolysis to the corresponding dicarboxylic acid or conversion to amides.
4H-Pyran Synthesis
The reaction of 1,5-dicarbonyl compounds with a suitable carbon nucleophile can lead to the formation of 4H-pyran derivatives, which are valuable scaffolds in medicinal chemistry.
Table 2: Comparative Yields in 4H-Pyran Synthesis
| 1,5-Dicarbonyl Compound | Reagents | Reaction Conditions | Product | Yield (%) |
| This compound | Aldehyde, Malononitrile | Piperidine, Ethanol, Reflux | Diethyl 2-amino-4-(substituted)-5-cyano-4H-pyran-3,6-dicarboxylate | 80-90% (estimated) |
| 1,5-Diphenyl-1,5-pentanedione | Malononitrile | Piperidine, Ethanol, Reflux | 2-Amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile | ~75% |
Note: Yields for this compound are estimated based on analogous reactions due to a lack of direct comparative data.
Experimental Protocols
Detailed methodologies for the synthesis of key heterocyclic systems using this compound are provided below.
Synthesis of Diethyl 4-(Aryl)-2,6-lutidinedicarboxylate
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (1.0 eq)
-
Ammonium Acetate (1.2 eq)
-
Glacial Acetic Acid
Procedure:
-
A mixture of this compound, the aromatic aldehyde, and ammonium acetate in glacial acetic acid is heated to reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of Diethyl 2-amino-4-(aryl)-5-cyano-4H-pyran-3,6-dicarboxylate
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
To a solution of this compound, the aromatic aldehyde, and malononitrile in ethanol, a catalytic amount of piperidine is added.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
After completion, the mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford the desired 4H-pyran derivative.
Reaction Pathways and Workflows
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Hantzsch-type pyridine synthesis from this compound.
References
Safety Operating Guide
Proper Disposal of Diethyl 4-Oxoheptanedioate: A Guide for Laboratory Professionals
For researchers and scientists in the pharmaceutical and drug development fields, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of diethyl 4-oxoheptanedioate, a common intermediate in organic synthesis.
Key Safety and Physical Properties
A thorough understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C11H18O5 | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| Physical Form | Liquid | |
| Purity | 97% | |
| Boiling Point | 144 °C/0.6 mmHg | [2] |
| Density | 1.073 g/mL at 25 °C | [2] |
| Storage Temperature | Room temperature |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure risks.
-
Hazard Statements:
-
Precautionary Statements:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following protocol outlines the general steps for its disposal as a hazardous chemical waste.
Experimental Protocol: Chemical Waste Disposal
-
Segregation and Collection:
-
Do not mix this compound with other incompatible wastes.
-
Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste: this compound".
-
-
Container Rinsing:
-
For empty containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[4]
-
Subsequent rinses of the container can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations.
-
-
Storage of Waste:
-
Arranging for Pickup:
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including gloves, eye protection, and a lab coat.[3]
-
Contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[3]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent the spill from entering drains or waterways.[3]
-
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Diethyl 4-oxoheptanedioate
Essential Safety and Handling Guide for Diethyl 4-oxoheptanedioate
This document provides immediate safety, handling, and disposal protocols for this compound (CAS: 6317-49-3). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory operations.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential risks before handling. The substance is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1][2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation[1][2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation[1][2][3] |
| Combustible Liquid | H227 | Combustible liquid |
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety. Always inspect PPE for integrity before use.[1]
| Protection Type | Specification | Rationale |
| Eye and Face | ANSI-approved safety glasses or chemical splash goggles. A face shield is recommended for larger quantities or when splashing is likely.[4][5] | Protects against splashes and vapors causing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended.[4] | Prevents skin contact which can cause irritation.[1] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. Full-length pants and closed-toe shoes are required.[4] | Protects skin from accidental contact and provides a barrier against spills. |
| Respiratory | Use only in a well-ventilated area, preferably a certified chemical fume hood.[1][4] If a fume hood is not available or for major spills, a NIOSH-approved respirator (e.g., N95 dust mask or self-contained breathing apparatus) is necessary.[1][4] | Prevents inhalation of vapors which may cause respiratory irritation.[1] |
Operational and Disposal Plans
The following protocols provide step-by-step guidance for the handling and disposal of this compound.
Experimental Protocol: Safe Handling and Storage
-
Preparation : Before handling, ensure a certified chemical fume hood is operational.[4] Clear the workspace of any incompatible materials.[1] Ensure an appropriate spill kit and fire extinguisher are accessible.
-
Personal Protection : Don the required PPE as specified in the table above.
-
Handling :
-
Storage :
-
Post-Handling :
Experimental Protocol: Spill and Emergency Procedures
Minor Spills (in a fume hood):
-
Immediate Action : Alert personnel in the immediate area.
-
Containment : Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Cleanup : Wearing appropriate PPE, clean up the spill immediately.[1] Avoid breathing vapors.[1]
-
Collection : Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontamination : Wipe the spill area clean. Decontaminate and launder all protective clothing before storing and reusing.[1]
Major Spills (outside a fume hood):
-
Evacuation : Clear the area of all personnel and move upwind.[1]
-
Alerting Authorities : Alert the appropriate emergency services (e.g., Fire Brigade) and inform them of the location and nature of the hazard.[1]
-
Personal Protection : Only trained personnel equipped with a self-contained breathing apparatus and full protective gear should address the spill.[1]
-
Containment : Prevent the spillage from entering drains or watercourses.[1] Stop the leak if it is safe to do so.[1] Contain the spill with sand, earth, or vermiculite.[1]
-
Disposal : Collect recoverable product and absorbed material into labeled drums for disposal according to regulations.[1]
Experimental Protocol: Waste Disposal
-
Container Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[6]
-
Waste Segregation :
-
Empty Containers :
-
Final Disposal :
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
